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  • Product: Benzyl(2-bromoethyl)methylamine hydrobromide
  • CAS: 90944-49-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzyl(2-bromoethyl)methylamine Hydrobromide: Structure, Synthesis, and Scientific Applications

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Benzyl(2-bromoethyl)methylamine hydrobromide is a bifunctional organic compound of significant interest in synthetic chemistry and drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl(2-bromoethyl)methylamine hydrobromide is a bifunctional organic compound of significant interest in synthetic chemistry and drug discovery. As a research chemical, its value lies in the strategic combination of a tertiary amine, a reactive bromoethyl group, and a benzyl moiety. This guide provides a comprehensive technical overview of its chemical structure, core properties, a plausible synthetic pathway, and predictive spectroscopic analysis. Furthermore, it explores the compound's chemical reactivity and its potential applications as a versatile building block for constructing more complex molecular architectures, particularly within the pharmaceutical landscape. Safety protocols and handling procedures, extrapolated from related chemical entities, are also detailed to ensure safe laboratory use.

Chemical Identity and Core Properties

Benzyl(2-bromoethyl)methylamine hydrobromide is the salt form of the tertiary amine N-benzyl-N-(2-bromoethyl)methylamine. The protonation of the nitrogen atom by hydrobromic acid increases its stability and crystallinity, making it easier to handle and store compared to the free base.

PropertyDataReference
IUPAC Name N-benzyl-2-bromo-N-methylethan-1-aminium bromide
Synonym(s) Benzyl(2-bromoethyl)methylamine HBr[1]
CAS Number 90944-49-3[1][2]
Molecular Formula C₁₀H₁₅Br₂N[1][2]
Molecular Weight 309.04 g/mol [1]
Canonical SMILES CN(CCBr)CC1=CC=CC=C1.Br[2]
Appearance Typically a white to off-white solid (predicted)
Primary Use For Research Use Only[1]
Structural Elucidation

The molecule's architecture is defined by a central nitrogen atom quaternized by a proton, forming an ammonium salt with a bromide counter-ion. This nitrogen is covalently bonded to three distinct groups: a methyl group, a benzyl group, and a 2-bromoethyl group. This specific arrangement provides both steric bulk and a key reactive site for further functionalization.

cluster_core Core Structure cluster_groups Key Functional Groups N Ammonium Center (N⁺-H) Benzyl Benzyl Group (C₆H₅CH₂-) N->Benzyl provides steric bulk & aromatic interactions Methyl Methyl Group (CH₃-) N->Methyl modulates basicity & nucleophilicity Bromoethyl 2-Bromoethyl Group (-CH₂CH₂Br) N->Bromoethyl primary site for nucleophilic substitution

Caption: Key functional components of Benzyl(2-bromoethyl)methylamine hydrobromide.

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available N-benzyl-N-methylethanolamine.

  • Bromination of the Alcohol: The hydroxyl group of the precursor is converted into a good leaving group and substituted by a bromide ion. A common and effective reagent for this transformation is phosphorus tribromide (PBr₃) in an aprotic solvent like diethyl ether or dichloromethane (DCM) at reduced temperatures to control the reaction's exothermicity.

  • Acidification/Salt Formation: Following the bromination and workup, the resulting free base, N-benzyl-N-(2-bromoethyl)methylamine, is treated with hydrobromic acid (HBr) to yield the final hydrobromide salt, which can then be isolated via precipitation and filtration.

G start Starting Material: N-Benzyl-N-methylethanolamine step1 Step 1: Bromination (Nucleophilic Substitution, SN2-type) start->step1 reagent1 Reagent 1: PBr₃ Solvent: Anhydrous DCM Condition: 0°C to RT reagent1->step1 intermediate Intermediate (Free Base): N-Benzyl-N-(2-bromoethyl)methylamine step1->intermediate step2 Step 2: Acidification (Salt Formation) intermediate->step2 reagent2 Reagent 2: HBr (aq. or in Ether) Solvent: Diethyl Ether reagent2->step2 product Final Product: Benzyl(2-bromoethyl)methylamine Hydrobromide step2->product

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol (Hypothetical)
  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-benzyl-N-methylethanolamine (1.0 eq) dissolved in anhydrous dichloromethane (DCM).

  • Bromination: The solution is cooled to 0°C in an ice bath. Phosphorus tribromide (PBr₃, 0.4 eq), dissolved in anhydrous DCM, is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching & Workup: The reaction is carefully quenched by slowly pouring it over crushed ice. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Salt Formation: The solvent is removed under reduced pressure to yield the crude free base. The residue is redissolved in a minimal amount of diethyl ether, and a 48% aqueous solution of HBr (1.1 eq) is added dropwise with vigorous stirring.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Spectroscopic Characterization (Predictive Analysis)

Spectroscopic analysis is essential for verifying the chemical structure. While experimental data is not publicly available, a predictive analysis based on the known effects of each functional group provides a reliable characterization profile.[3][4]

¹H NMR Spectroscopy
ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)IntegrationRationale
Aromatic (C₆H₅ )Multiplet7.3 - 7.65HStandard region for phenyl protons.
Benzyl (-CH₂ -Ph)Singlet~4.3 - 4.52HDeshielded by the adjacent aromatic ring and the N⁺ center. Appears as a singlet due to no adjacent protons.
Methylene (-N⁺-CH₂ -)Triplet~3.6 - 3.82HDeshielded by the adjacent N⁺ and coupled to the -CH₂Br protons.
Methylene (-CH₂ -Br)Triplet~3.9 - 4.12HHighly deshielded by the electronegative bromine atom and coupled to the -N⁺-CH₂- protons.
Methyl (N⁺-CH₃ )Singlet~3.0 - 3.23HDeshielded by the adjacent N⁺ center.
Ammonium (N⁺-H )Broad SingletVariable (5.0 - 9.0)1HChemical shift is highly dependent on solvent and concentration; often exchanges with trace water.
¹³C NMR Spectroscopy
Carbon AtomApprox. Chemical Shift (δ, ppm)Rationale
Aromatic (ipso)130 - 132Quaternary carbon of the phenyl ring attached to the benzyl CH₂.
Aromatic (ortho, meta, para)128 - 131Standard range for substituted benzene rings.
Benzyl (-C H₂-Ph)58 - 62Influenced by the aromatic ring and the N⁺ center.
Methylene (-N⁺-C H₂-)55 - 60Shielded relative to the benzyl carbon but deshielded by the N⁺.
Methylene (-C H₂-Br)28 - 33Strongly influenced by the electronegative bromine atom.
Methyl (N⁺-C H₃)42 - 46Typical range for a methyl group attached to a quaternary nitrogen.
FT-IR Spectroscopy
Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale
N⁺-H Stretch2400 - 2700Broad, StrongCharacteristic of a tertiary ammonium salt.
C-H Stretch (Aromatic)3030 - 3100MediumAromatic C-H bonds.
C-H Stretch (Aliphatic)2850 - 3000MediumAliphatic C-H bonds in methyl, methylene, and benzyl groups.
C=C Stretch (Aromatic)1450 - 1600Medium-WeakBenzene ring skeletal vibrations.
C-N Stretch1150 - 1250MediumStretch of the carbon-nitrogen bonds.
C-Br Stretch550 - 650StrongCharacteristic absorption for an alkyl bromide.

Reactivity and Applications in Drug Development

The primary utility of Benzyl(2-bromoethyl)methylamine hydrobromide in a research context stems from the reactivity of the bromoethyl moiety. The carbon-bromine bond is polarized, rendering the terminal carbon electrophilic and susceptible to attack by nucleophiles. This makes the compound an excellent alkylating agent for introducing the N-benzyl-N-methylethanamine fragment into a target molecule.

This structural motif is valuable in medicinal chemistry for several reasons:

  • Scaffold for Biologically Active Molecules: The phenethylamine backbone, a core component of this molecule, is present in a wide array of neurotransmitters and CNS-active drugs.[5]

  • Modulation of Physicochemical Properties: The benzyl and methyl groups on the nitrogen allow for fine-tuning of properties such as lipophilicity, basicity, and steric profile, which can be critical for receptor binding and pharmacokinetic profiles.

  • Synthetic Intermediate: It serves as a key building block in the multi-step synthesis of complex pharmaceuticals, including potential anti-inflammatory agents and antibiotics.[5][6] The bromine atom acts as a versatile handle, functioning as a good leaving group for substitution reactions with amines, alcohols, thiols, and carbanions.[7]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for the title compound, but a robust safety protocol can be established based on the hazards of its structural analogues, such as 2-bromoethylamine hydrobromide and benzyl bromide.[8][9][10]

  • Hazards: The compound is expected to be harmful if swallowed and to cause skin and eye irritation.[8][11] It may cause sensitization by skin contact.[9] Due to the benzyl bromide component, it should be treated as a potential lachrymator (a substance that irritates the eyes and causes tears).[10][12]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and chemical safety goggles or a face shield.[9][10]

  • Handling: Avoid all personal contact, including the inhalation of dust or vapors.[9] Prevent the generation of dust. Use spark-proof tools if handling large quantities.[12] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]

Conclusion

Benzyl(2-bromoethyl)methylamine hydrobromide is a specialized chemical reagent with significant potential for researchers in organic synthesis and drug discovery. Its well-defined structure, featuring a reactive electrophilic center and a modulatory N-benzyl-N-methylamine group, makes it a valuable intermediate. This guide has provided a detailed examination of its chemical properties, a viable synthetic strategy, predictive spectroscopic data for its characterization, and essential safety guidelines. For professionals in the field, this compound represents a strategic tool for the rational design and synthesis of novel, high-value molecules.

References

  • Sciencelab.com. (2013, March 19). Safety Data Sheet: Benzyl Bromide. Retrieved from [Link]

  • PubChemLite. Benzylbis(2-bromoethyl)amine hydrobromide (C11H15Br2N). Retrieved from [Link]

  • Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved from [Link]

  • Organic Syntheses. PREPARATION OF N-ALLYL-N-BENZYLAMINE AND N-ALLYL-N-BENZYL-2-OXOCYCLOHEXANECARBOXAMIDE. Retrieved from [Link]

  • Knowledge. (2024, December 9). What Is (2-Bromoethyl)Benzene Used For In Industrial Applications? Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of benzyl bromides. Retrieved from [Link]

  • Blogger. (2024, May 7). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Retrieved from [Link]

  • ACS Omega. (2020). Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majthoub/0b9d9f5e3b1e8a2f8c6d5a9e3f1c0b7d9e8a1b2c]([Link]

  • Chegg. (2020, July 5). IR and NMR spectroscopy Post lab. Retrieved from [Link]

  • BMRB. Benzylmethylamine | C8H11N. Retrieved from [Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Characterization of Benzyl(2-bromoethyl)methylamine Hydrobromide

Executive Summary Benzyl(2-bromoethyl)methylamine hydrobromide (CAS: 90944-49-3) is a highly reactive alkylating agent and a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl(2-bromoethyl)methylamine hydrobromide (CAS: 90944-49-3) is a highly reactive alkylating agent and a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally functioning as a single-arm nitrogen mustard analog, its characterization presents unique analytical challenges. This whitepaper provides a definitive guide to the molecular weight, exact mass calculations, and the specific high-resolution mass spectrometry (HRMS) methodologies required to characterize this compound without inducing artifactual degradation.

Structural Context and Chemical Behavior

Benzyl(2-bromoethyl)methylamine hydrobromide consists of a lipophilic benzyl group, a central tertiary amine (when in free base form), and a reactive 2-bromoethyl arm. In its stable, commercial form, it is supplied as a hydrobromide salt to prevent auto-alkylation .

However, when dissolved in protic solvents or exposed to physiological pH, the hydrobromide counterion dissociates. The resulting free base is highly unstable. The lone pair of electrons on the nitrogen atom acts as an internal nucleophile, attacking the β -carbon of the ethyl group and displacing the bromide ion. This intramolecular cyclization forms a highly strained, electrophilic aziridinium ion . Understanding this causality is the cornerstone of accurately determining its exact mass via mass spectrometry.

Pathway A Benzyl(2-bromoethyl) methylamine (Free Base) B Intramolecular Nucleophilic Attack (Nitrogen Lone Pair) A->B Polar Solvent / Heat C 1-Benzyl-1-methyl aziridin-1-ium (m/z 148.1126) B->C Cyclization D Bromide Ion (Leaving Group) B->D Cleavage

Mechanistic pathway of intramolecular cyclization forming the aziridinium ion.

Theoretical Mass Calculations

To establish a rigorous analytical framework, we must differentiate between the average molecular weight (used for stoichiometric synthetic calculations) and the monoisotopic exact mass (used for HRMS identification).

Because bromine has two major stable isotopes— 79 Br (50.69%) and 81 Br (49.31%)—the isotopic signature is a critical diagnostic tool. The intact salt contains two bromine atoms (one covalent, one ionic), while the observable protonated free base in positive electrospray ionization (ESI+) contains only one.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 90944-49-3
Molecular Formula (Salt) C₁₀H₁₅Br₂N
Molecular Formula (Free Base) C₁₀H₁₄BrN
Average Molecular Weight (Salt) 309.04 g/mol
Average Molecular Weight (Free Base) 228.13 g/mol
Monoisotopic Exact Mass (Neutral Salt) 306.9571 Da
Monoisotopic Exact Mass (Neutral Free Base) 227.0310 Da
Table 2: High-Resolution Mass Spectrometry (ESI+) Diagnostic Ions
Ion SpeciesFormulaTheoretical m/zRelative AbundanceDiagnostic Significance
Protonated Free Base ( 79 Br) [C₁₀H₁₅ 79 BrN]⁺228.0388~100%Intact molecule confirmation
Protonated Free Base ( 81 Br) [C₁₀H₁₅ 81 BrN]⁺230.0367~97%Confirms presence of one Br atom
Aziridinium Cation [C₁₀H₁₄N]⁺148.1126VariableIndicator of sample degradation

Experimental Protocol: Self-Validating LC-HRMS Workflow

Standard LC-MS protocols often fail for nitrogen mustards because the sample preparation inherently destroys the analyte, yielding only the m/z 148.1126 aziridinium peak . The following protocol is engineered with strict causality to preserve the intact C-Br bond and includes a self-validating system suitability check.

Step-by-Step Methodology
  • Aprotic Sample Solubilization: Weigh 1.0 mg of the hydrobromide salt. Dissolve immediately in 1.0 mL of pre-chilled (4°C) 100% Acetonitrile (LC-MS grade).

    • Causality: Protic solvents (water, methanol) and ambient heat aggressively drive the lone-pair nucleophilic attack. Using cold, aprotic conditions suppresses the thermodynamic drive for aziridinium formation.

  • Chromatographic Separation: Utilize a sub-2-micron C18 UHPLC column. Execute a rapid gradient (e.g., 5-95% MeCN in 2.5 minutes) at a high flow rate (0.6 mL/min).

    • Causality: Minimizing on-column residence time reduces the temporal window for on-column degradation.

  • Soft Electrospray Ionization (ESI+): Set capillary voltage to 3.0 kV and restrict the desolvation gas temperature to a maximum of 250°C.

    • Causality: Lowering the desolvation temperature prevents thermal cleavage of the labile C-Br bond within the ionization source.

  • Self-Validating Data Acquisition (System Suitability): Extract the ion chromatograms for m/z 228.0388, 230.0367, and 148.1126. The run is only validated if the intact [M+H]⁺ peaks exhibit a characteristic 1:1 isotopic doublet separated by ~1.998 Da. Furthermore, the ratio of intact mass (m/z 228) to aziridinium mass (m/z 148) must be > 10:1. If the aziridinium peak dominates, the sample integrity is compromised, and preparation must be repeated from Step 1.

Workflow S1 1. Sample Preparation Cold MeCN (4°C) to prevent cyclization S2 2. Rapid UHPLC Separation Sub-2µm C18, 2.5 min gradient S1->S2 S3 3. Soft Ionization (ESI+) Low desolvation temp (250°C) S2->S3 S4 4. HRMS Detection Resolution > 60,000 FWHM S3->S4 S5 5. Self-Validation Verify 1:1 79Br/81Br isotopic doublet S4->S5

Step-by-step LC-HRMS workflow for exact mass determination of reactive nitrogen mustards.

Conclusion

The precise determination of the exact mass of Benzyl(2-bromoethyl)methylamine hydrobromide requires more than basic mass spectrometry; it demands an understanding of its inherent reactivity. By calculating the exact mass of the protonated free base (228.0388 Da) and intentionally suppressing its transition into an aziridinium ion (148.1126 Da) through cold, aprotic handling, researchers can reliably characterize this critical intermediate while ensuring absolute data integrity.

References

  • National Institutes of Health (NIH). "Cross-linking of the DNA repair protein O6-alkylguanine DNA alkyltransferase to DNA in the presence of antitumor nitrogen mustards." PubMed Central.[Link]

  • American Chemical Society (ACS). "Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes." Chemical Research in Toxicology.[Link]

Foundational

The Alkylation Mechanism of Benzyl(2-bromoethyl)methylamine Hydrobromide: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the design and application of alkylating agents not merely as a sequence of chemical events, but as a highly tunable thermodynamic system. Benzyl(2-bromoeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the design and application of alkylating agents not merely as a sequence of chemical events, but as a highly tunable thermodynamic system. Benzyl(2-bromoethyl)methylamine hydrobromide (CAS: 90944-49-3) is a prototypical aliphatic 2-haloethylamine. It serves as a critical intermediate in organic synthesis, pharmacology, and the development of targeted covalent inhibitors. This whitepaper deconstructs its core mechanism of action—the formation of a highly reactive aziridinium ion—and provides field-proven, self-validating protocols for controlling and quantifying its alkylation kinetics.

Structural Thermodynamics & Causality

To understand the reactivity of Benzyl(2-bromoethyl)methylamine, we must first analyze the causality behind its structural components:

  • The Hydrobromide Salt (The Thermodynamic Lock): In its pure form, the compound is supplied as a hydrobromide salt. This is not merely a convenience for powder handling; it is a thermodynamic necessity. By protonating the tertiary nitrogen, the lone pair is sequestered, preventing premature autocyclization during storage.

  • Aliphatic Substituents (The Electronic Drivers): The benzyl and methyl groups are electron-donating via inductive effects. Unlike aromatic mustards (e.g., melphalan) where the nitrogen lone pair is delocalized into an aromatic ring, the aliphatic nature of this compound strictly localizes the electron density on the nitrogen atom. This makes the subsequent cyclization thermodynamically downhill and kinetically rapid[1].

  • The Bromo Leaving Group (The Kinetic Facilitator): Bromide possesses a larger atomic radius and higher polarizability compared to chloride. This results in a weaker carbon-halogen bond, significantly lowering the activation energy barrier for intramolecular displacement[2].

The Core Mechanism of Action: The 3-Step Pathway

The alkylation process is a highly orchestrated sequence driven by neighboring-group participation.

Step 1: Free Base Liberation

Upon introduction to an aqueous buffer at physiological pH (e.g., pH 7.4) or an organic solvent with a mild base, the hydrobromide salt is neutralized. This deprotonation liberates the free base, exposing the highly nucleophilic lone pair on the tertiary nitrogen.

Step 2: Intramolecular Cyclization (Aziridinium Formation)

The exposed nitrogen lone pair acts as an internal nucleophile, attacking the adjacent β -carbon of the 2-bromoethyl group via an intramolecular SN​2 mechanism. This concerted nucleophilic displacement expels the bromide ion and forms a highly strained, three-membered 1-benzyl-1-methylaziridinium ion [2]. Because of the localized lone pair, this step is thermodynamically favorable for aliphatic mustards[1].

Step 3: Nucleophilic Ring Opening (Alkylation)

The resulting aziridinium ion is a potent electrophile due to immense ring strain and the positive charge localized on the nitrogen. When a target nucleophile (such as a primary amine, a thiol group on a protein, or the N7 position of DNA guanine) is present, it attacks the aziridinium ring. The ring opens, neutralizing the nitrogen and forming a stable, covalent alkylated adduct[3].

Mechanism Salt Benzyl(2-bromoethyl)methylamine Hydrobromide FreeBase Free Base (Active Lone Pair) Salt->FreeBase pH > 7.0 - HBr Aziridinium Aziridinium Ion (Electrophile) FreeBase->Aziridinium Intramolecular SN2 - Br- Alkylated Alkylated Adduct (Covalent Bond) Aziridinium->Alkylated + Nucleophile Ring Opening

Mechanistic pathway of alkylation via the reactive aziridinium ion intermediate.

Experimental Methodologies: Self-Validating Protocols

In applied research, we cannot simply assume the presence of the aziridinium intermediate; we must prove it. The following protocol utilizes a kinetic trapping assay to validate the mechanism.

Protocol: Kinetic Trapping and Quantification of the Aziridinium Intermediate

Rationale: By introducing sodium thiosulfate in vast excess, we create a competitive kinetic trap. The thiosulfate anion is a massive, highly polarizable nucleophile that instantly opens any formed aziridinium ring, preventing reversible backward reactions or side-reactions with water[4],[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at pH 7.4. Causality: This mimics physiological conditions and ensures sufficient hydroxide concentration to liberate the free base without inducing rapid alkaline hydrolysis.

  • Substrate Activation: Dissolve Benzyl(2-bromoethyl)methylamine hydrobromide to a final concentration of 1.0 mM in the buffer at 37°C. The temperature and pH immediately initiate deprotonation and cyclization.

  • Kinetic Trapping: At predetermined time intervals (e.g., 1, 3, 5, 10, 15 minutes), extract a 100 µL aliquot and immediately inject it into a quenching solution containing 10 mM sodium thiosulfate[6].

  • Quantification: Analyze the quenched samples via RP-HPLC. The disappearance of the parent compound and the appearance of the thiosulfate-adduct peak provide the raw data to calculate the first-order rate constant ( k1​ ) for aziridinium formation.

Workflow Prep 1. Substrate Prep Dissolve Salt in pH 7.4 Buffer Base 2. Base Activation Liberate Free Base & Initiate Cyclization Prep->Base Trap 3. Kinetic Trapping Add Sodium Thiosulfate at Time Intervals Base->Trap Analyze 4. Quantification HPLC Analysis of Thiosulfate Adducts Trap->Analyze

Self-validating experimental workflow for kinetic trapping of the aziridinium ion.

Quantitative Data Presentation

The structural choices in 2-haloethylamines dictate their kinetic behavior. The table below synthesizes the thermodynamic and kinetic parameters comparing our target aliphatic mustard against other common alkylating agents.

Table 1: Comparative Kinetic & Thermodynamic Parameters of 2-Haloethylamines

Compound ClassRepresentative ExampleLeaving GroupAziridinium Formation (Thermodynamics)Relative Cyclization Rate ( k1​ )Primary Application
Aliphatic N-Mustard Benzyl(2-bromoethyl)methylamine Bromide (Br⁻) Downhill (Favorable) Very Fast Rapid Alkylation / Synthetic Precursor
Aliphatic N-MustardMechlorethamineChloride (Cl⁻)Downhill (Favorable)FastChemotherapy (DNA Cross-linking)
Aromatic N-MustardMelphalanChloride (Cl⁻)Uphill (Unfavorable)SlowControlled Chemotherapy

Data synthesized from computational and kinetic studies on nitrogen mustard derivatives[1],[3].

Conclusion

The alkylation capacity of Benzyl(2-bromoethyl)methylamine hydrobromide is entirely dependent on its ability to form the aziridinium ion. By understanding the thermodynamic drivers—specifically the localized aliphatic lone pair and the superior bromide leaving group—researchers can precisely tune reaction conditions (pH, temperature, and solvent) to maximize alkylation yield while minimizing off-target hydrolysis.

Sources

Exploratory

Thermal Degradation Properties of Benzyl(2-bromoethyl)methylamine Hydrobromide: A Mechanistic and Analytical Guide

Chemical Profile and Structural Significance Benzyl(2-bromoethyl)methylamine hydrobromide (CAS: 90944-49-3) is a critical1 and synthetic intermediate widely utilized in pharmaceutical development[1]. Structurally, it fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile and Structural Significance

Benzyl(2-bromoethyl)methylamine hydrobromide (CAS: 90944-49-3) is a critical1 and synthetic intermediate widely utilized in pharmaceutical development[1]. Structurally, it functions as a nitrogen mustard analogue. It is characterized by a tertiary amine bearing a benzyl group, a methyl group, and a 2-bromoethyl chain, stabilized as a hydrobromide salt.

While the β-haloethylamine moiety makes it a highly effective electrophile for targeted synthesis, this same structural feature imparts significant thermal instability. Understanding its thermal degradation profile is paramount for ensuring safe storage, preventing thermal runaway during scale-up, and optimizing reaction conditions.

Mechanistic Causality of Thermal Degradation

The thermal degradation of β-haloethylamine hydrohalides is not a simple, single-step combustion event. Instead, it is a cascade of well-defined intramolecular and intermolecular reactions driven by the molecule's inherent stereoelectronic properties.

Phase 1: Dehydrohalogenation and Free Base Liberation In its solid state, the hydrobromide salt provides electrostatic stabilization, preventing premature reaction. Upon initial heating (typically exceeding 100°C), the compound undergoes an endothermic dissociation. This breaks the ionic bond, releasing hydrogen bromide (HBr) gas and liberating the 2[2].

Phase 2: Aziridinium Ion Formation (The Critical Intermediate) Once the free base is generated, the proximity of the nucleophilic nitrogen lone pair to the electrophilic carbon bearing the bromine atom facilitates a rapid intramolecular cyclization. This forms a highly strained, reactive 3[3]. This cyclization is the defining causal factor in the thermal degradation of all nitrogen mustard analogues.

Phase 3: Exothermic Polymerization and Pyrolysis The aziridinium ion acts as a potent electrophile. In a pure thermal environment devoid of other reagents, unreacted free base molecules nucleophilically attack the aziridinium rings, leading to an exothermic chain polymerization. If trace moisture is present, hydrolytic ring-opening competes, yielding amino alcohol degradants. At extreme temperatures (>300°C), the resulting polymer backbone undergoes pyrolytic cleavage, releasing 4 including NOx, COx, and additional HBr[4].

Pathway A Benzyl(2-bromoethyl)methylamine HBr (Stable Salt) B Free Base + HBr (Endothermic Release) A->B Heat (>150°C) C Aziridinium Ion Intermediate (Highly Reactive) B->C Intramolecular Cyclization D Polymerization Products (Exothermic) C->D Nucleophilic Attack E Hydrolysis Products (Amino Alcohols) C->E Moisture/H2O F Volatile Degradants (NOx, COx, HBr) D->F Extreme Heat (>300°C)

Fig 1: Thermal degradation pathway of Benzyl(2-bromoethyl)methylamine HBr via aziridinium.

Analytical Methodologies: TGA-FTIR and DSC Protocols

To empirically validate the degradation mechanisms, a self-validating analytical system employing Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Differential Scanning Calorimetry (DSC) is required.

Causality Behind the Experimental Design: TGA provides quantitative mass loss data, but mass loss alone cannot distinguish between trapped solvent evaporation, initial HBr release, or pyrolytic fragmentation. By coupling TGA with FTIR, the evolved gases are spectroscopically identified in real-time, proving the causality of the mass loss (e.g., detecting the distinct H-Br stretching frequency at ~2500-2600 cm⁻¹). DSC is run in parallel to map the thermodynamic landscape, distinguishing between the endothermic melting/dissociation and the highly exothermic polymerization of the aziridinium intermediate.

Standardized Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 3.0–5.0 mg of Benzyl(2-bromoethyl)methylamine hydrobromide into an aluminum crucible for DSC and an alumina crucible for TGA[5].

  • Atmosphere Control: Purge both instruments with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Rationale: An inert atmosphere decouples pure thermal degradation from oxidative decomposition, ensuring the observed aziridinium polymerization is the primary thermal event.

  • DSC Execution: Heat the sample from 25°C to 300°C at a controlled ramp rate of 5°C/min. Record the onset and peak temperatures of endothermic (melting/HBr loss) and exothermic (polymerization) events.

  • TGA-FTIR Execution: Heat the sample from 25°C to 600°C at 10°C/min. Route the evolved gases through a heated transfer line (maintained at 200°C to prevent condensation) directly into the FTIR gas cell.

  • Data Synthesis: Correlate the derivative thermogravimetry (DTG) peaks with the DSC heat flow signals and FTIR spectra to map the complete degradation profile.

Workflow S1 Sample Prep (3-5 mg, N2 atm) S2 TGA-FTIR (10°C/min to 600°C) S1->S2 S3 DSC (5°C/min to 300°C) S1->S3 S4 Data Analysis (Mass Loss & Enthalpy) S2->S4 S3->S4

Fig 2: Standardized TGA-FTIR and DSC experimental workflow for thermal stability profiling.

Quantitative Thermal Data Profiling

Based on structural homology with established β-haloethylamine hydrobromides and nitrogen mustard simulants, the thermal profile of Benzyl(2-bromoethyl)methylamine hydrobromide follows a predictable multi-stage sequence[4][6]. The table below summarizes the expected quantitative parameters when subjected to the protocols outlined above.

Table 1: Summarized TGA and DSC Parameters

Thermal EventTemp. Range (°C)DSC SignalTGA Mass Loss (%)Evolved Gas (FTIR)Mechanistic Assignment
Stage 1 120 - 160Endothermic~20 - 25%HBrSalt dissociation & dehydrohalogenation
Stage 2 170 - 220Exothermic< 5%NoneAziridinium formation & polymerization
Stage 3 280 - 450Exothermic~60 - 70%NOx, COx, HBrPyrolytic decomposition of polymer network

Conclusion & Handling Implications

The thermal degradation of Benzyl(2-bromoethyl)methylamine hydrobromide is fundamentally driven by its propensity to form a highly reactive aziridinium ion upon the thermally induced loss of HBr. Because the subsequent polymerization is highly exothermic, bulk heating of the solid material presents a severe thermal runaway risk. To maintain structural integrity and safety, researchers must store the compound under 7[7] and strictly avoid exposing it to temperatures exceeding 100°C during drying, solvent removal, or processing steps.

References

  • [1] Title: Benzyl(2-bromoethyl)methylamine hydrobromide Source: BLD Pharm URL:

  • [7] Title: N-Benzyl-2-bromo-N-methylethanamine Source: BLD Pharm URL:

  • [2] Title: SAFETY DATA SHEET - 2-Bromoethylamine Hydrobromide Source: FUJIFILM Wako Chemicals URL:

  • [4] Title: Ultrafast Sulfur Mustard Simulant Gas Fluorescent Chemosensors Based on Triazole AIEE Material with High Selectivity and Sensitivity at Room Temperature Source: ACS Sensors URL:

  • [3] Title: Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs Source: ACS Publications (Journal of Medicinal Chemistry) URL:

  • [5] Title: Spray-dried cyclophosphamide-loaded polyhydroxyalkanoate microparticles: design and characterization Source: ADMET & DMPK URL:

  • [6] Title: Sorption-Desorption Behavior and Characterization of Cyclophosphamide Source: ResearchGate URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for N-Alkylation Using Benzyl(2-bromoethyl)methylamine Hydrobromide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, workflow optimization, and self-validating methodologies.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, workflow optimization, and self-validating methodologies.

Introduction & Mechanistic Grounding

Benzyl(2-bromoethyl)methylamine hydrobromide (CAS: 90944-49-3) is a highly versatile bifunctional alkylating agent widely utilized in medicinal chemistry. It is the premier reagent for introducing the N-benzyl-N-methylaminoethyl pharmacophore—a critical structural motif found in numerous central nervous system (CNS) agents, antihistamines, and muscarinic receptor ligands.

The Causality of the Aziridinium Pathway

Unlike standard primary alkyl halides, the reactivity of 2-haloethylamines is dictated by neighboring group participation. Upon neutralization of the hydrobromide salt by a base, the liberated tertiary amine undergoes a rapid intramolecular nucleophilic substitution. The nitrogen lone pair attacks the adjacent β -carbon, expelling the bromide ion to form a highly strained, electrophilic 1-benzyl-1-methylaziridinium intermediate [1].

The target nucleophile (e.g., a secondary amine, phenol, or thiol) subsequently attacks this aziridinium ring, yielding the desired alkylated product. Understanding this pathway is critical: experimental conditions must be precisely tuned to favor cyclization while preventing premature hydrolysis, elimination, or polymerization [2].

Mechanism A Benzyl(2-bromoethyl) methylamine HBr (Stable Salt) B Free Base (Reactive) A->B Base (-HBr) C 1-Benzyl-1-methyl aziridinium ion (Electrophile) B->C Intramolecular Cyclization (-Br⁻) D Alkylated Target (Product) C->D Nucleophile (Nu⁻) Ring Opening

Mechanistic pathway of N-alkylation via the aziridinium ion intermediate.

Reagent Handling: The Necessity of the Hydrobromide Salt

Expert Insight: Why utilize the hydrobromide salt instead of the free base? The free base of benzyl(2-bromoethyl)methylamine (CAS: 53977-06-3) is inherently unstable. Because it possesses both a nucleophilic tertiary amine and an electrophilic β -bromide, it rapidly undergoes intermolecular self-alkylation (polymerization) upon standing. The hydrobromide salt protonates the amine, sequestering the lone pair and rendering the molecule indefinitely stable under ambient, dry conditions. Never attempt to isolate, purify, or store the free base.

Optimization of Reaction Parameters

To ensure a self-validating system, the reaction must be designed so that the rate of aziridinium formation matches the rate of nucleophilic trapping. If the aziridinium ion forms too quickly without a nucleophile present, it will dimerize or hydrolyze.

  • Base Selection: Mild, insoluble inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are optimal. They slowly generate the free base in situ, keeping the steady-state concentration of the aziridinium ion low enough to prevent dimerization, but high enough to react with the target nucleophile. Strong bases (e.g., NaH) promote E2 elimination, yielding unwanted vinyl amines.

  • Solvent Selection: Polar aprotic solvents such as anhydrous DMF or Acetonitrile (MeCN) are required. DMF provides excellent solubility for both the organic nucleophile and the inorganic base. Moisture must be strictly excluded to prevent the aziridinium ion from reacting with water to form the corresponding amino alcohol [3].

Quantitative Data: Condition Optimization
SolventBase (3.0 eq)Temp (°C)Time (h)Aziridinium FormationTarget Yield (%)Major Side Product
DMF K₂CO₃ 70 12 Optimal 85 None (Clean conversion)
MeCNK₂CO₃6024Moderate78Unreacted Starting Material
THFDIPEA6518Slow60Elimination (Vinyl amine)
DMFNaH0 to 254Very Fast40Polymerization / Elimination
H₂O/EtOHNaOH808Fast30Hydrolysis (Amino alcohol)

Detailed Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Objective: Synthesize a tertiary amine target via N-alkylation of a piperidine or piperazine derivative.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the target secondary amine (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 equiv, 30 mmol). Stir the suspension at room temperature for 15 minutes.

  • Activation: Add Benzyl(2-bromoethyl)methylamine hydrobromide (1.2 equiv, 12 mmol) in a single portion.

    • Causality Note: Adding the salt directly to the basic nucleophile suspension ensures that as the aziridinium ion forms, it is immediately trapped by the abundant nucleophile, preventing self-polymerization.

  • Heating: Heat the reaction mixture to 70°C. Monitor the reaction via LC-MS. The intermediate aziridinium species (m/z 148.1) may be transiently visible.

  • Quenching & Workup: After 12–16 hours, cool the mixture to room temperature. Quench by pouring into ice-cold water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl or brine (3 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient containing 1% Et₃N to prevent streaking) to afford the pure product.

Protocol B: O-Alkylation of Phenols

Objective: Synthesize a basic ether (common in antihistamine scaffolds). Modifications from Protocol A: Phenols are less nucleophilic than secondary amines. Substitute K₂CO₃ with the more soluble Cs₂CO₃ (2.5 equiv) in anhydrous DMF and increase the reaction temperature to 80°C . Ensure the phenol is fully deprotonated (stir for 30 mins) prior to the addition of the alkylating agent.

Workflow Step1 Step 1: Preparation Dissolve Nucleophile & Base in anhydrous DMF/MeCN Step2 Step 2: Activation Add Benzyl(2-bromoethyl) methylamine HBr Step1->Step2 Step3 Step 3: Alkylation Heat to 60-80°C under N2 Monitor via LC-MS Step2->Step3 Step4 Step 4: Quenching Cool to RT & add H2O (Optional: Thiosulfate trap) Step3->Step4 Step5 Step 5: Purification Liquid-Liquid Extraction & Chromatography Step4->Step5

Step-by-step experimental workflow for N-alkylation protocols.

Analytical Monitoring & Troubleshooting

To ensure this protocol is a self-validating system, researchers must be able to independently verify the formation of the reactive intermediate.

  • Thiosulfate Trapping (Validation of Activation): If the reaction stalls, it is crucial to determine if the aziridinium ion is forming. Take a 50 µL aliquot of the reaction mixture and quench it into a solution of 1M Sodium Thiosulfate. The aziridinium ring is quantitatively opened by thiosulfate to form a stable Bunte salt, which can be easily detected via LC-MS [1, 2]. If the Bunte salt is present but the product is not, the target nucleophile is too weak.

  • Elimination Byproducts: If LC-MS indicates a mass corresponding to [M - HBr] of the starting material, E2 elimination is outcompeting substitution. Lower the reaction temperature by 10°C or switch to a less basic, more polar solvent system to stabilize the transition state.

References

  • Ringdahl, B., et al. "Tertiary 2-haloethylamine derivatives of the muscarinic agent McN-A-343, [4-[[N-(3-chlorophenyl)carbamoyl]oxy]-2-butynyl]trimethylammonium chloride." Journal of Medicinal Chemistry, 1990. URL:[Link]

  • Guainazzi, A., et al. "The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study." The Journal of Organic Chemistry, 2012. URL:[Link]

  • D'hooghe, M., et al. "Synthetic Applications of Aziridinium Ions." Molecules (MDPI), 2021. URL:[Link]

Application

Application Note: Benzyl(2-bromoethyl)methylamine Hydrobromide in Pharmaceutical Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In the landscape of active pharmaceutical ingredient (API) manufacturing, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In the landscape of active pharmaceutical ingredient (API) manufacturing, the introduction of basic, lipophilic side chains is a cornerstone strategy for modulating a drug's pharmacokinetics, receptor affinity, and blood-brain barrier permeability. Benzyl(2-bromoethyl)methylamine hydrobromide (CAS: 90944-49-3) serves as a premier, bifunctional synthon for this exact purpose[1].

This application note details the mechanistic rationale, handling procedures, and validated protocols for utilizing this reagent to introduce the N-benzyl-N-methylaminoethyl pharmacophore. This structural motif is highly conserved across multiple therapeutic classes, including ethylenediamine-based antihistamines and dihydropyridine calcium channel blockers[2].

Physicochemical Properties & Handling

Understanding the physical properties of this precursor is critical for maintaining its integrity during storage and scale-up.

Table 1: Chemical and Physical Specifications
PropertySpecification / Value
Chemical Name Benzyl(2-bromoethyl)methylamine hydrobromide
CAS Number 90944-49-3
Molecular Formula C₁₀H₁₅Br₂N
Molecular Weight 309.04 g/mol
Physical Form Off-white to white crystalline powder
Storage Conditions 2–8 °C, desiccated, under inert atmosphere (Argon/N₂)
Solubility Soluble in polar aprotic solvents (DMF, DMSO), sparingly in cold water
Expertise Insight: The Causality of the Hydrobromide Salt

Why is this reagent supplied as a hydrobromide salt rather than a free base? Free base haloalkylamines (often classified as nitrogen mustards) are thermodynamically unstable. The lone pair on the tertiary nitrogen rapidly undergoes spontaneous, intramolecular nucleophilic substitution with the adjacent carbon bearing the bromide leaving group. This forms a highly electrophilic aziridinium ion , which can lead to uncontrolled, runaway polymerization.

By supplying the compound as a hydrobromide salt, the tertiary amine is protonated. This eliminates its nucleophilicity, trapping the molecule in a stable, unreactive state that ensures long-term shelf life and predictable stoichiometry during synthesis[1].

Mechanistic Role in Drug Synthesis

The utility of Benzyl(2-bromoethyl)methylamine hydrobromide lies in its predictable reactivity profile. The reaction proceeds via a self-validating, two-step cascade:

  • In situ Neutralization & Cyclization: Upon the addition of a base, the hydrobromide salt is neutralized. The liberated free amine immediately cyclizes to form the reactive aziridinium intermediate.

  • Nucleophilic Ring Opening: A target nucleophile (e.g., an amine, alkoxide, or carbanion) attacks the aziridinium ring, yielding the alkylated product.

The benzyl group serves a dual purpose: it acts as a robust protecting group that prevents secondary side-reactions, and it can either be retained as a lipophilic pharmacophore or cleaved orthogonally via catalytic hydrogenolysis (Pd/C, H₂) to yield a secondary methylamine.

G A Nucleophile (e.g., Amine/Indole) C Base / Solvent (In situ Free Base) A->C B Benzyl(2-bromoethyl)methylamine Hydrobromide B->C D Aziridinium Intermediate C->D Intramolecular Cyclization E Alkylated Target Drug D->E Nucleophilic Attack

Fig 1: Mechanism of nucleophilic alkylation via an aziridinium intermediate.

Application 1: Synthesis of Ethylenediamine-Type Antihistamines

The ethylenediamine structural class (e.g., tripelennamine, phenbenzamine) relies heavily on the precise installation of the N-benzyl-N-methylaminoethyl group onto a primary arylamine[3].

Protocol 1: N-Alkylation of Arylamines

Objective: Synthesize an N-aryl-N'-benzyl-N'-methylethylenediamine precursor.

  • Preparation of the Nucleophile: Charge a dry, argon-purged reaction vessel with the target arylamine (e.g., 2-aminopyridine, 1.0 eq) and anhydrous toluene (10 volumes).

  • Deprotonation: Slowly add sodium amide (NaNH₂) or potassium tert-butoxide (2.2 eq).

    • Causality: 2.2 equivalents are required because the first equivalent deprotonates the arylamine, while the second equivalent is reserved to neutralize the hydrobromide salt of the alkylating agent.

  • Addition of Alkylating Agent: Cool the reaction mixture to 0–5 °C. Add Benzyl(2-bromoethyl)methylamine hydrobromide (1.05 eq) portion-wise over 30 minutes.

    • Causality: Low temperatures control the exothermic neutralization and regulate the steady, predictable formation of the aziridinium intermediate, preventing thermal degradation.

  • Alkylation: Heat the reaction mixture to reflux (80–110 °C) for 6–8 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the sterically hindered nucleophilic attack on the aziridinium ring.

  • Workup: Cool to room temperature, quench cautiously with ice water, and extract the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Application 2: Synthesis of Dihydropyridine Calcium Channel Blockers

For the synthesis of unsymmetrical 1,4-dihydropyridines like Nicardipine , the N-benzyl-N-methylaminoethyl moiety must be attached to an acetoacetate backbone prior to the Hantzsch condensation[2].

Protocol 2: Preparation of N-Benzyl-N-methylaminoethyl Acetoacetate

Objective: Synthesize the ester intermediate via nucleophilic substitution.

  • Suspension: Suspend sodium acetoacetate (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (8 volumes).

  • Neutralization & Reagent Addition: Add Benzyl(2-bromoethyl)methylamine hydrobromide (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

    • Causality: K₂CO₃ acts as a mild, heterogeneous base to neutralize the HBr salt without hydrolyzing the sensitive acetoacetate ester.

  • Substitution Reaction: Stir the mixture at 60 °C for 12 hours under an inert atmosphere.

    • Causality: DMF is chosen as a polar aprotic solvent because it heavily solvates the sodium cation while leaving the acetoacetate anion "naked" and highly reactive, drastically accelerating the Sₙ2 displacement of the bromide[2].

  • Workup: Dilute the mixture with ethyl acetate (20 volumes) and wash extensively with 5% aqueous LiCl or brine (5x) to remove the DMF.

  • Isolation: Concentrate the organic layer to yield the target acetoacetate, which can be used directly in the subsequent Hantzsch condensation.

G A Benzyl(2-bromoethyl)methylamine Hydrobromide B Acetoacetate Anion (Nucleophile) A->B Base / Heat C N-benzyl-N-methylaminoethyl acetoacetate B->C S_N2 Substitution D Hantzsch Condensation (Aldehyde + Aminocrotonate) C->D One-pot / Two-stage E Nicardipine Framework (Calcium Channel Blocker) D->E Cyclization

Fig 2: Workflow for synthesizing Nicardipine intermediates via Hantzsch reaction.

Analytical Validation

To ensure the self-validating nature of these protocols, the success of the alkylation must be confirmed analytically before proceeding to downstream steps:

  • ¹H-NMR (CDCl₃, 400 MHz): The successful incorporation of the N-benzyl-N-methylaminoethyl group is easily verified by three distinct signatures:

    • A sharp singlet at ~2.2–2.3 ppm (3H), corresponding to the N-methyl group.

    • A sharp singlet at ~3.5–3.6 ppm (2H), corresponding to the benzylic CH₂ protons.

    • A multiplet at ~7.2–7.4 ppm (5H), corresponding to the aromatic protons of the benzyl ring.

  • HPLC-MS: The disappearance of the starting material and the emergence of the product mass (M+H) confirms the completion of the aziridinium ring-opening.

References

  • US Patent Application Publication US 2008/0125595 A1.Processes of manufacturing substituted-1,4-dihydropyridines (Nicardipine Synthesis). Google Patents.
  • US Patent 2870162A.Production of certain tryptamines and compounds produced in the process. Google Patents.

Sources

Method

Application Note: N10-Alkylation of Phenothiazine Scaffolds using Benzyl(2-bromoethyl)methylamine Hydrobromide

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Application Focus: Synthesis of Epigenetic Modulators (e.g., LSD1 Inhibitors) and CNS-Active Agents Introduction and Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Application Focus: Synthesis of Epigenetic Modulators (e.g., LSD1 Inhibitors) and CNS-Active Agents

Introduction and Mechanistic Rationale

The phenothiazine tricyclic scaffold is a highly versatile pharmacophore. While historically recognized for its role in first-generation antipsychotics (e.g., chlorpromazine), recent drug repurposing strategies have identified phenothiazine derivatives as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1)[1]. Inhibition of LSD1 has been shown to downregulate programmed cell death-ligand 1 (PD-L1), thereby promoting a T-cell killing response in gastric cancer models[1][2].

Functionalization at the N10 position is the critical step in modulating the pharmacological profile of these molecules[3]. This protocol details the N-alkylation of a phenothiazine core using Benzyl(2-bromoethyl)methylamine hydrobromide .

Causality in Experimental Design
  • Base Selection (NaH): The secondary amine (N-H) of the phenothiazine ring is sterically hindered and only weakly acidic (pKa ~15–17). Deprotonation requires a strong, non-nucleophilic base. Sodium hydride (NaH) is ideal as the byproduct is hydrogen gas, which drives the equilibrium forward and provides a visual cue (bubbling) for reaction progress[4].

  • Stoichiometry Adjustment: Because the alkylating agent is supplied as a hydrobromide salt, an additional equivalent of NaH is strictly required to neutralize the salt and liberate the free amine in situ before the nucleophilic substitution ( SN​2 ) can occur.

  • Solvent (Anhydrous DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it solvates the sodium cation, leaving the phenothiazide anion highly "naked" and reactive, significantly accelerating the SN​2 displacement of the primary bromide[4][5].

Reaction Workflow and Logical Relationships

G A Phenothiazine Scaffold B Deprotonation (NaH, DMF, 0°C) A->B C Phenothiazide Anion (Active) B->C D Alkylation (Alkyl Bromide) C->D E Crude N-Alkyl Product D->E F Purification (Chromatography) E->F G Target Derivative F->G

Workflow for the N10-alkylation of phenothiazine derivatives via nucleophilic substitution.

Quantitative Reaction Parameters

The following table summarizes the optimized molar ratios and quantities for a standard 10 mmol exploratory scale synthesis[5].

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Phenothiazine199.271.0 eq1.99 g (10 mmol)Nucleophilic core
Benzyl(2-bromoethyl)methylamine HBr309.031.2 eq3.71 g (12 mmol)Electrophilic alkylator
Sodium Hydride (60% in mineral oil)24.002.5 eq1.00 g (25 mmol)Base (Deprotonation/Neutralization)
Anhydrous DMF73.09N/A25 mLPolar aprotic solvent
Ethyl Acetate (EtOAc) / WaterN/AN/AAs neededExtraction solvents

Note: 2.5 equivalents of NaH are used: 1.0 eq to deprotonate the phenothiazine, 1.2 eq to neutralize the hydrobromide salt of the alkylating agent, and a 0.3 eq operational excess to account for trace moisture.

Step-by-Step Experimental Protocol

Caution: This procedure must be conducted in a professional laboratory setting within a certified fume hood. NaH is highly reactive with moisture and pyrophoric. DMF is a reproductive toxin.

Phase 1: Anion Generation (Self-Validating Step)
  • Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Flush the system with inert nitrogen gas.

  • Dissolution: Add phenothiazine (1.99 g, 10 mmol) to the flask and dissolve in anhydrous DMF (15 mL). Stir until a homogenous solution is achieved[4].

  • Deprotonation: Cool the reaction flask to 0 °C using an ice-water bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.00 g, 25 mmol) portion-wise over 10 minutes.

  • Validation: Observe the reaction. The evolution of H2​ gas (bubbling) will occur. Allow the mixture to warm to room temperature and stir for 30–45 minutes. The cessation of bubbling and a distinct color change (typically to a deep red/orange) validates the complete formation of the phenothiazide anion[4].

Phase 2: Alkylation
  • Reagent Addition: In a separate dry vial, dissolve Benzyl(2-bromoethyl)methylamine hydrobromide (3.71 g, 12 mmol) in anhydrous DMF (10 mL).

  • Coupling: Re-cool the main reaction flask to 0 °C. Add the alkylating agent solution dropwise via syringe over 15 minutes to control the exothermic neutralization of the hydrobromide salt.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 8–12 hours[5].

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 4:1) solvent system. The disappearance of the starting phenothiazine spot confirms reaction completion[5].

Phase 3: Work-up and Purification
  • Quenching: Cool the flask to 0 °C and carefully add 10 mL of ice-cold water dropwise to quench any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of water and extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing (Critical Step): Wash the combined organic layers extensively with brine (5 x 30 mL). Causality: DMF is highly miscible with water and EtOAc. Repeated brine washes are strictly necessary to partition the DMF out of the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator[5].

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexane/Ethyl Acetate) to isolate the pure N-benzyl(methyl)aminoethyl phenothiazine derivative[5].

References

  • Dai, X.-J., Zhao, L.-J., Yang, L.-H., et al. (2023). Phenothiazine-Based LSD1 Inhibitor Promotes T-Cell Killing Response of Gastric Cancer Cells. Journal of Medicinal Chemistry, 66(6), 3896-3916. Available at:[Link]

Sources

Application

Application Note: Advanced C(sp²)–C(sp³) Cross-Coupling Strategies Using Benzyl(2-bromoethyl)methylamine Hydrobromide

Executive Summary The introduction of the N-benzyl-N-methylaminoethyl pharmacophore is a critical transformation in medicinal chemistry, frequently utilized in the synthesis of antihistamines, antidepressants, and antima...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of the N-benzyl-N-methylaminoethyl pharmacophore is a critical transformation in medicinal chemistry, frequently utilized in the synthesis of antihistamines, antidepressants, and antimalarial agents. Benzyl(2-bromoethyl)methylamine hydrobromide (CAS: 90944-49-3) serves as the premier electrophilic building block for this motif. However, incorporating unactivated, heteroatom-containing alkyl bromides into standard transition-metal cross-coupling reactions presents significant mechanistic hurdles.

This application note provides an authoritative guide on deploying this reagent in modern C(sp²)–C(sp³) cross-coupling workflows, specifically leveraging Metallaphotoredox Dual Catalysis and Nickel-Catalyzed Reductive Cross-Coupling . By transitioning from traditional two-electron palladium chemistry to single-electron nickel/radical pathways, researchers can bypass classical failure modes and achieve high-yielding fragment couplings.

Mechanistic Causality & Reagent Design (E-E-A-T)

To successfully utilize benzyl(2-bromoethyl)methylamine hydrobromide, one must understand the causality behind its chemical behavior and the rationale for specific catalytic choices.

The Aziridinium Challenge and the Hydrobromide Advantage

Primary and secondary alkyl halides containing a proximal nitrogen atom are notoriously difficult to handle. The free base of benzyl(2-bromoethyl)methylamine rapidly undergoes intramolecular nucleophilic substitution (anchimeric assistance) to form a highly reactive aziridinium intermediate.

By utilizing the hydrobromide salt , the amine is locked in a protonated, non-nucleophilic state, ensuring bench stability. During the cross-coupling reaction, the choice of base is critical. The controlled, slow release of the free base via a mild, insoluble inorganic base (e.g., K₂HPO₄) ensures that the rate of transition-metal single-electron transfer (SET) outcompetes aziridinium formation.

Overcoming β -Hydride Elimination via Radical Pathways

Traditional Pd-catalyzed cross-coupling of unactivated alkyl bromides often fails due to rapid β -hydride elimination from the alkyl-Pd(II) intermediate. Nickel catalysis, particularly when merged with photoredox catalysis [1], bypasses this limitation. The photocatalyst generates a carbon-centered radical from the alkyl bromide. Because radicals do not undergo β -hydride elimination, the intermediate is stable enough to be captured by a Ni(II)-aryl species, forming a Ni(III) complex that rapidly undergoes reductive elimination to form the desired C–C bond.

G cluster_0 Photoredox Cycle cluster_1 Nickel Catalytic Cycle PC Ir(III) Ground State PC_star Ir(III)* Excited State PC->PC_star hν (Blue LED) PC_red Ir(II) Reduced State PC_star->PC_red SET (from Base/Amine) PC_red->PC SET to Ni(I) Ni0 Ni(0)L_n NiII Ni(II)(Ar)(Br) Ni0->NiII Oxidative Addition (Aryl-Br) NiIII Ni(III)(Ar)(Alkyl)(Br) NiII->NiIII Alkyl Radical Capture NiI Ni(I)(Br) NiIII->NiI Reductive Elimination Product Cross-Coupled Product NiIII->Product NiI->Ni0 SET from Ir(II) AlkylBr Benzyl(2-bromoethyl)methylamine Hydrobromide AlkylRad Alkyl Radical AlkylBr->AlkylRad Halogen Abstraction / SET AlkylRad->NiIII

Figure 1: Metallaphotoredox dual catalytic cycle bypassing β -hydride elimination.

Experimental Protocols

Protocol A: Metallaphotoredox Dual-Catalyzed Cross-Coupling

This protocol adapts the MacMillan metallaphotoredox paradigm [1] for the direct coupling of benzyl(2-bromoethyl)methylamine hydrobromide with aryl bromides, avoiding the need for stoichiometric organometallic reagents.

Reagents Required:

  • Alkyl Electrophile: Benzyl(2-bromoethyl)methylamine hydrobromide (1.5 equiv)

  • Aryl Electrophile: Aryl bromide (1.0 equiv)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)

  • Nickel Catalyst: NiCl₂·dme (5 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Base/Reductant: K₂HPO₄ (2.5 equiv)

  • Solvent: Degassed N,N-Dimethylacetamide (DMA) (0.1 M)

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (if solid), benzyl(2-bromoethyl)methylamine hydrobromide,[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, NiCl₂·dme, dtbbpy, and K₂HPO₄.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, sparged DMA via syringe. If the aryl bromide is a liquid, add it at this stage.

  • Catalyst Activation: Stir the mixture at room temperature for 10 minutes in the dark. Self-Validation Check: The solution should transition from pale green to a deep red/brown, indicating the complexation of Ni and the generation of active low-valent Ni species.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with 450 nm blue LEDs. Irradiate for 24 hours. Use a cooling fan to maintain the reaction temperature at ~25 °C.

  • Workup: Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

G S1 1. Reagent Prep Weigh HBr Salt, Ar-Br, Ni-Cat, PC, Base S2 2. Inert Atmosphere Evacuate & Backfill with Ar (x3) S1->S2 S3 3. Solvent Addition Add Degassed DMA S2->S3 S4 4. Irradiation Blue LED (450 nm), Fan Cooling, 24h S3->S4 S5 5. Workup Quench, Extract, Chromatography S4->S5

Figure 2: Experimental workflow for the Metallaphotoredox Cross-Coupling setup.

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling

For laboratories without photochemical setups, Weix’s reductive cross-coupling methodology [2] offers a robust alternative using Manganese powder as a terminal reductant.

Step-by-Step Methodology:

  • In a glovebox, charge a vial with NiI₂ (10 mol%), dtbbpy (10 mol%), Mn⁰ powder (2.0 equiv), and benzyl(2-bromoethyl)methylamine hydrobromide (1.5 equiv).

  • Add an amine base (e.g., Pyridine, 2.0 equiv) to neutralize the HBr salt in situ.

  • Add the aryl bromide (1.0 equiv) and anhydrous DMPU (0.2 M).

  • Seal the vial, remove it from the glovebox, and stir at 60 °C for 24 hours.

  • Self-Validation Check: Monitor the consumption of the aryl bromide via GC-MS. The reaction is complete when the aryl bromide peak disappears; the alkyl bromide is not UV-active and is used in excess to account for minor homocoupling.

  • Filter the mixture through a pad of Celite, wash with EtOAc, and purify via chromatography.

Reaction Optimization Data

The successful coupling of the hydrobromide salt relies heavily on the choice of base and ligand. The table below summarizes the causality behind condition optimization, demonstrating why specific reagents are required to prevent aziridinium degradation.

Table 1: Optimization of Base and Ligand for the Cross-Coupling of Benzyl(2-bromoethyl)methylamine Hydrobromide

EntryBase (Equiv)LigandYield (%)Mechanistic Observation / Causality
1 K₂HPO₄ (2.5) dtbbpy 86 Optimal. Slow in situ neutralization prevents aziridinium buildup while enabling radical generation.
2Cs₂CO₃ (2.5)dtbbpy41Sub-optimal. Stronger base accelerates aziridinium formation and subsequent off-target hydrolysis.
3DIPEA (2.5)dtbbpy62Moderate. The amine base acts as a competitive sacrificial reductant, altering the photoredox cycle.
4K₂HPO₄ (2.5)bpy38Poor. The lack of tert-butyl groups reduces catalyst stability and slows the rate of reductive elimination.
5Nonedtbbpy0Fails. The HBr salt remains fully protonated; SET and radical generation are entirely inhibited.

(Note: Yields are representative of coupling with 4-bromoanisole under Protocol A conditions).

References

[1] Title: Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Source: Science URL:[Link]

[2] Title: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Source: Journal of the American Chemical Society URL:[Link]

[3] Title: Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Source: Journal of the American Chemical Society URL:[Link]

Method

Application Note: Catalytic Optimization of Alkylation Reactions Using Benzyl(2-bromoethyl)methylamine Hydrobromide

Introduction & Mechanistic Rationale Benzyl(2-bromoethyl)methylamine hydrobromide (CAS: 90944-49-3)[1] is a highly versatile bifunctional building block widely employed in medicinal chemistry and drug development. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzyl(2-bromoethyl)methylamine hydrobromide (CAS: 90944-49-3)[1] is a highly versatile bifunctional building block widely employed in medicinal chemistry and drug development. It is the reagent of choice for appending the N-benzyl-N-methylaminoethyl pharmacophore onto diverse nucleophilic scaffolds, such as phenols, amines, and thiols, to modulate the pharmacokinetic properties of drug candidates[2].

Despite its utility, researchers frequently encounter bottlenecks when using this reagent, including sluggish reaction kinetics, competitive hydrolysis, and the formation of over-alkylated or degraded byproducts[3]. Because the reagent is intentionally supplied as a hydrobromide salt to prevent premature intramolecular cyclization (aziridination), stoichiometric base management and the strategic application of catalysts are non-negotiable for achieving high-yielding, scalable workflows[2].

Catalyst Selection: Causality and Kinetics

To optimize these alkylation reactions, one must move beyond brute-force heating and apply catalytic strategies that address the specific physical and kinetic barriers of the reaction mixture.

Stoichiometric Base Causality

Before catalysis can occur, the hydrobromide salt necessitates exactly one equivalent of base solely to liberate the free reactive amine in situ. Failure to account for this extra equivalent results in incomplete deprotonation of the target nucleophile, stalling the reaction and leading to poor conversions[3].

Phase Transfer Catalysis (PTC) for Biphasic Systems

In biphasic systems (e.g., toluene/aqueous NaOH or solid K₂CO₃/acetonitrile), the deprotonated nucleophile and the alkylating agent reside in different phases. Introducing a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) facilitates the transport of the nucleophilic anion across the interfacial boundary into the organic phase.

  • Causality: By moving the reaction into the organic layer, the sensitive 2-bromoethylamine moiety is shielded from aqueous hydroxide-mediated hydrolysis, drastically improving the impurity profile and overall yield[4].

Finkelstein-Type Halogen Exchange for Monophasic Systems

For monophasic polar aprotic systems (e.g., DMF, Acetone), the primary alkyl bromide is only moderately reactive. The addition of a nucleophilic catalyst, such as Sodium Iodide (NaI) or Potassium Iodide (KI), triggers an in situ Finkelstein reaction[5].

  • Causality: The bromide is transiently converted to an alkyl iodide. Because iodide is a vastly superior leaving group, this lowers the activation energy of the rate-determining SN​2 transition state. This kinetic acceleration allows for lower operating temperatures, which suppresses thermal degradation and unwanted side reactions[5][6].

Reaction Optimization Workflow

CatalystWorkflow N1 Substrate + Benzyl(2-bromoethyl) methylamine HBr N2 Base Addition (Neutralize HBr & Deprotonate) N1->N2 N3 Solubility Profile? N2->N3 N4 Biphasic System (Aq/Org or Solid/Org) N3->N4 Poor Organic Solubility N5 Monophasic System (Polar Aprotic Solvent) N3->N5 Good Organic Solubility N6 Phase Transfer Catalyst (PTC) (e.g., TBAB 5-10 mol%) N4->N6 Interfacial Transfer N7 Finkelstein Catalyst (e.g., NaI/KI 10-20 mol%) N5->N7 In Situ Halogen Exchange N8 Optimized Alkylated Product (High Yield, Minimized Byproducts) N6->N8 N7->N8

Catalyst workflow for optimizing alkylation with Benzyl(2-bromoethyl)methylamine hydrobromide.

Quantitative Optimization Data

The following table summarizes the dramatic impact of appropriate catalyst selection on reaction efficiency, reducing both time and thermal degradation.

EntrySubstrate TypeCatalyst SystemBase (Eq)Solvent SystemTemp (°C)Time (h)Yield (%)
1Secondary AmineNone (Control)K₂CO₃ (2.5)DMF802442%
2Secondary AmineNaI (20 mol%)K₂CO₃ (2.5)DMF60688%
3PhenolNone (Control)NaOH (Aq)Toluene/H₂O801835%
4PhenolTBAB (10 mol%)NaOH (Aq)Toluene/H₂O70891%

(Note: Yields represent isolated product after column chromatography. Data synthesizes standard optimization benchmarks for 2-bromoethylamine derivatives).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating built-in checkpoints to ensure chemical causality is maintained throughout the workflow.

Protocol A: Finkelstein-Accelerated Monophasic N-Alkylation

Objective: High-yield alkylation of a primary/secondary amine using a nucleophilic iodide catalyst.

  • Substrate Preparation: Dissolve the target amine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the alkylating agent.

  • Base Activation: Add finely powdered anhydrous K₂CO₃ (2.5 eq). Stir at room temperature for 15 minutes.

    • Causality: 1.0 eq is strictly consumed to neutralize the hydrobromide salt of the alkylating agent; the remaining 1.5 eq drives the deprotonation of the substrate[3].

    • Validation Checkpoint: The suspension should become slightly cloudy. A micro-aliquot quenched in water should indicate pH > 9 via indicator paper.

  • Catalyst Introduction: Add Sodium Iodide (NaI, 0.2 eq).

    • Causality: NaI initiates the Finkelstein halogen exchange, converting the alkyl bromide to a highly reactive alkyl iodide in situ[5].

  • Alkylating Agent Addition: Add Benzyl(2-bromoethyl)methylamine hydrobromide (1.1 eq) portion-wise over 10 minutes.

    • Validation Checkpoint: Monitor the reaction via LC-MS. The rapid appearance of a transient, highly UV-active intermediate (the alkyl iodide) followed by product formation validates catalyst turnover.

  • Thermal Activation: Heat the reaction to 60 °C for 4-6 hours.

    • Validation Checkpoint: Reaction completion is confirmed when the starting amine peak is <5% by HPLC.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: PTC-Mediated Biphasic O-Alkylation

Objective: Chemoselective alkylation of a phenol using a Phase Transfer Catalyst.

  • Biphasic Setup: Dissolve the phenol (1.0 eq) in a 1:1 mixture of Toluene and 2M aqueous NaOH.

    • Causality: NaOH rapidly deprotonates the phenol to form a water-soluble phenoxide anion.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB, 0.1 eq) to the vigorously stirring mixture.

    • Causality: TBAB forms a lipophilic ion pair with the phenoxide, transporting it across the phase boundary into the toluene layer[4].

  • Alkylating Agent Addition: Add Benzyl(2-bromoethyl)methylamine hydrobromide (1.2 eq) directly to the organic phase.

    • Causality: Keeping the alkylating agent in the organic phase shields it from hydroxide-mediated hydrolysis[2].

    • Validation Checkpoint: Stop stirring briefly; the phases should separate cleanly. The organic layer should retain the alkylating agent without immediate degradation.

  • Reaction: Stir vigorously (1000+ rpm) at 70 °C for 8 hours.

    • Validation Checkpoint: Emulsion formation during stirring indicates effective phase mixing. TLC of the organic phase should show product accumulation without significant baseline degradation spots.

  • Workup: Separate the phases. Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate.

References

  • Benzyl(2-bromoethyl)methylamine hydrobromide - BLD Pharm. 1

  • A Comparative Guide to Catalysts in 2-Bromoethylamine Reactions - BenchChem. 4

  • A Novel Cationic Lipophosphoramide with Diunsaturated Lipid Chains: Synthesis, Physicochemical Properties, and Transfection Activities - Journal of Medicinal Chemistry - ACS Publications. 5

  • Technical Support Center: N-Alkylation with 2-Bromoethylamine - BenchChem. 3

  • Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide - BenchChem. 2

Sources

Application

Application Notes and Protocols for Benzyl(2-bromoethyl)methylamine Hydrobromide in Medicinal Chemistry

Introduction: Unveiling the Potential of a Key Pharmacophore Benzyl(2-bromoethyl)methylamine hydrobromide is a versatile chemical intermediate of significant interest to the medicinal chemistry community.[1][2] Its struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Key Pharmacophore

Benzyl(2-bromoethyl)methylamine hydrobromide is a versatile chemical intermediate of significant interest to the medicinal chemistry community.[1][2] Its structure, featuring a reactive bromoethyl moiety and a benzyl-protected secondary amine, positions it as a valuable precursor for the synthesis of pharmacologically active agents. The benzyl group is a common motif in drug discovery, often enhancing target interaction and modulating pharmacokinetic properties.[3] The core utility of this reagent lies in its capacity to function as an electrophilic building block, enabling the introduction of the N-benzyl-N-methylethanamine pharmacophore into larger molecules. This guide provides an in-depth exploration of its primary application as a precursor for irreversible receptor antagonists, detailing the underlying mechanism of action and providing a comprehensive protocol for its synthetic utilization.

Core Application: Precursor for Irreversible α-Adrenergic Antagonists

The chemical architecture of Benzyl(2-bromoethyl)methylamine is highly analogous to the core structure of potent, irreversible alkylating agents used in pharmacology. Its most notable application is in the synthesis of compounds similar to phenoxybenzamine, a well-known irreversible antagonist of α-adrenergic receptors.[4][5] These antagonists are crucial tools for studying receptor pharmacology and have therapeutic applications, for instance, in managing pheochromocytoma.[6][7]

The N-benzyl-N-(2-haloethyl)amine framework is designed for a specific biological purpose: a two-step activation process within a physiological environment, leading to the formation of a highly reactive intermediate that forms a permanent, covalent bond with its target receptor.[8]

Mechanism of Irreversible Antagonism

The efficacy of antagonists derived from Benzyl(2-bromoethyl)methylamine stems from an intramolecular cyclization reaction that occurs under physiological conditions (pH ~7.4). This reaction forms a strained, highly electrophilic aziridinium ion. This cation is then susceptible to nucleophilic attack by amino acid residues (such as cysteine, serine, or histidine) present in the binding pocket of the target receptor. This process, known as alkylation, results in a stable covalent bond between the drug and the receptor, leading to permanent inactivation.[8][9] This insurmountable antagonism is a key feature that distinguishes these agents from reversible antagonists.[4][6]

Mechanism_of_Action Precursor Benzyl(2-bromoethyl)methylamine Derivative (Pro-drug) Aziridinium Reactive Aziridinium Ion (Electrophile) Precursor->Aziridinium AlkylatedReceptor Covalently Modified Receptor (Irreversibly Inactivated) Aziridinium->AlkylatedReceptor Nucleophilic Attack (Alkylation) Receptor α-Adrenergic Receptor (with Nucleophilic Residue)

Caption: Mechanism of irreversible receptor antagonism.

Synthetic Protocol: Synthesis of an N-Phenoxyethyl-N-benzyl-N-methylamine Analog

This protocol details a representative two-step synthesis using Benzyl(2-bromoethyl)methylamine hydrobromide to prepare a model compound analogous to the core structure of phenoxybenzamine. The first step involves the alkylation of a phenol with the title compound, followed by conversion to the final product.

Part 1: Alkylation of Phenol

This procedure outlines the nucleophilic substitution reaction where a phenoxide acts as the nucleophile, displacing the bromide from Benzyl(2-bromoethyl)methylamine. This is a standard method for forming ether linkages.

Materials & Equipment:

  • Benzyl(2-bromoethyl)methylamine hydrobromide (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5-2.0 eq)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up (separatory funnel, beakers)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous solvent (Acetone or DMF).

  • Base Addition: Add the base (e.g., Potassium Carbonate). If using NaH, extreme caution is required due to its reactivity with moisture.

  • Nucleophile Addition: Add Phenol to the suspension and stir for 15-20 minutes at room temperature to form the phenoxide salt.

  • Alkylating Agent Addition: Add Benzyl(2-bromoethyl)methylamine hydrobromide to the reaction mixture. Note: The free base can be generated in situ, or extracted from the hydrobromide salt beforehand for better solubility and reactivity.

  • Reaction Conditions: Heat the mixture to reflux (for Acetone) or at an elevated temperature (e.g., 60-80 °C for DMF) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-N-methyl-2-phenoxyethanamine.

Illustrative Data

The following table provides representative data for alkylation reactions involving bromo- and iodo-based alkylating agents. Note that iodide is a better leaving group than bromide, generally resulting in higher reactivity and potentially faster reaction times or higher yields under similar conditions.[10]

Alkylating AgentLeaving GroupRelative ReactivityExpected Yield
Benzyl(2-bromoethyl)methylamine Br⁻ModerateGood to Excellent
Corresponding Iodo-analogI⁻HighExcellent
Corresponding Chloro-analogCl⁻LowerFair to Good

This data is illustrative and based on general chemical principles. Actual results will vary based on specific substrates and reaction conditions.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification Setup 1. Add anhydrous solvent and base to flask. Phenoxide 2. Add phenol and stir to form phenoxide. Setup->Phenoxide AddReagent 3. Add Benzyl(2-bromoethyl) methylamine HBr. Phenoxide->AddReagent Heat 4. Heat to reflux and stir. AddReagent->Heat TLC 5. Monitor by TLC. Heat->TLC Cool 6. Cool and filter. TLC->Cool Evaporate 7. Concentrate filtrate. Cool->Evaporate Extract 8. Dissolve, wash, and dry. Evaporate->Extract Purify 9. Purify by column chromatography. Extract->Purify

Caption: General workflow for phenol alkylation.

Safety and Handling

Benzyl(2-bromoethyl)methylamine hydrobromide is a reactive alkylating agent and should be handled with appropriate care.[1] As with all haloalkanes, it should be considered potentially toxic and mutagenic. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[2]

Conclusion

Benzyl(2-bromoethyl)methylamine hydrobromide serves as a pivotal intermediate in medicinal chemistry, primarily for the rational design and synthesis of irreversible antagonists. Its structure is predisposed to form a reactive aziridinium species, which is the key to its function in covalently modifying biological targets. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to effectively utilize this compound in drug discovery programs aimed at developing potent and specific covalent inhibitors.

References

  • BenchChem. (2025). Synthesis of N-(2-bromoethyl)methanesulfonamide Derivatives: Detailed Application Notes and Protocols. BenchChem.
  • Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE - Organic Syntheses Procedure. Organic Syntheses.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Sapphire Bioscience. (n.d.). Benzyl(2-bromoethyl)methylamine hydrobromide. Sapphire Bioscience.
  • BenchChem. (2025). In-Depth Technical Guide: N-Benzyl-2-bromo-N-methylbenzamide. BenchChem.
  • BLD Pharm. (n.d.). 90944-49-3|Benzyl(2-bromoethyl)methylamine hydrobromide. BLD Pharm.
  • Google Patents. (1988). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Google Patents.
  • BenchChem. (2025). Applications of "N-Benzyl-2-bromo-N-methylbenzamide" in Organic Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.
  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Irreversible antagonist. CSPT.
  • Parchem. (n.d.). Benzyl in Medicinal Chemistry: A Key Intermediate for Drug Discovery. Parchem.
  • Wikipedia. (2025). Irreversible antagonist. Wikipedia.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). phenoxybenzamine. IUPHAR/BPS.
  • Google Patents. (2005). US20050123475A1 - Preparation and use of alkylating agents. Google Patents.
  • BenchChem. (2025). A Comparative Guide to 2-Bromoethyl Propanoate and Other Alkylating Agents for Researchers. BenchChem.
  • Walsh Medical Media. (2023). Major Types of Receptor Antagonist and their Mechanism of Action. Walsh Medical Media.
  • Taylor & Francis. (n.d.). Irreversible antagonist – Knowledge and References. Taylor & Francis.
  • Google Patents. (2021). US10906866B2 - Process for the preparation of phenoxybenzamine. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of Benzyl(2-bromoethyl)methylamine hydrobromide during storage

Technical Support Center: Troubleshooting & Handling Guide for Benzyl(2-bromoethyl)methylamine Hydrobromide Executive Summary Benzyl(2-bromoethyl)methylamine hydrobromide (CAS: 90944-49-3)[1] is a bifunctional tertiary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Handling Guide for Benzyl(2-bromoethyl)methylamine Hydrobromide

Executive Summary

Benzyl(2-bromoethyl)methylamine hydrobromide (CAS: 90944-49-3)[1] is a bifunctional tertiary amine widely used as an alkylating agent and synthetic intermediate. The primary challenge in storing and handling this compound is its inherent structural tendency to behave like a nitrogen mustard[2]. When the protective hydrobromide salt is compromised by moisture or basic conditions, the free amine lone pair rapidly executes an intramolecular SN2 displacement of the adjacent bromide. This forms a highly reactive N-benzyl-N-methylaziridinium ion[3]. This intermediate is highly susceptible to hydrolysis and dimerization, leading to rapid, irreversible sample degradation[4].

FAQ & Troubleshooting Guide

Q1: My stored Benzyl(2-bromoethyl)methylamine hydrobromide has turned into a gummy, discolored solid. What happened? A: The compound has likely polymerized. The hydrobromide salt is hygroscopic. If ambient moisture enters the vial, water acts as a weak base and solvent, establishing an equilibrium that liberates a small fraction of the free base. The free base undergoes rapid intramolecular cyclization to form an aziridinium ion[5]. Unreacted free base molecules then act as nucleophiles, attacking the aziridinium ions to form dimers and eventually complex polyamine polymers. Causality: Moisture → Free Base Formation → Aziridinium Ion Formation → Nucleophilic Attack by Free Base → Polymerization.

Q2: Can I prepare stock solutions of the free base for long-term use? A: Absolutely not. The free base of 2-haloethylamines is kinetically unstable. Once neutralized, the half-life of the free base before cyclization to the aziridinium ion can be on the order of minutes to hours, depending on the solvent and temperature[4]. Stock solutions must be maintained as the protonated hydrobromide salt in strictly anhydrous, acidic, or neutral non-nucleophilic solvents.

Q3: How should I properly store the bulk powder? A: It must be stored under cold-chain conditions (-20°C is optimal, 2-8°C is acceptable for short periods)[1]. It must be kept in a tightly sealed container, ideally backfilled with an inert gas (Argon or Nitrogen), and placed inside a secondary desiccator.

Quantitative Data Summary

Table 1: Environmental Factors and Degradation Impact

FactorMechanistic ImpactMitigation Strategy
Ambient Moisture Promotes partial deprotonation to free base, initiating cyclization.Store desiccated under Argon/N2.
Basic pH (>7.0) Rapidly generates free amine; accelerates aziridinium formation[5].Maintain as HBr salt until immediate use.
Temperature (>4°C) Increases kinetic energy for intramolecular SN2 displacement of bromide.Store at -20°C for long-term stability[1].
Nucleophilic Solvents Can directly attack the aziridinium intermediate[4].Use aprotic solvents (e.g., anhydrous DCM, THF).

Experimental Protocols

Protocol: Safe Handling and In Situ Free-Basing To prevent degradation during synthetic workflows, the free base must be generated in situ immediately prior to the desired reaction. This self-validating workflow ensures the reactive intermediate is consumed by your target nucleophile rather than self-polymerizing.

  • Equilibration: Remove the sealed vial of Benzyl(2-bromoethyl)methylamine hydrobromide from the -20°C freezer. Crucial: Allow the vial to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Opening a cold vial will cause atmospheric moisture to condense on the hygroscopic salt, initiating degradation.

  • Dissolution: Weigh the required amount of the HBr salt quickly and dissolve it in an anhydrous, non-nucleophilic solvent (e.g., anhydrous Dichloromethane or Tetrahydrofuran) under an inert atmosphere.

  • Cooling: Chill the reaction flask to 0°C using an ice bath. Lowering the temperature suppresses the kinetics of aziridinium formation[5].

  • In Situ Neutralization: Add your target nucleophile to the solution. Then, add a sterically hindered, non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) dropwise. The base will neutralize the HBr salt, liberating the free amine, which will immediately participate in your intended reaction.

Mechanistic Pathways

G Salt Benzyl(2-bromoethyl)methylamine Hydrobromide (Stable) FreeBase Free Base Form (Reactive) Salt->FreeBase Moisture / Base (Deprotonation) FreeBase->Salt Acid (HBr) (Protonation) Aziridinium N-benzyl-N-methylaziridinium Ion (Highly Reactive Intermediate) FreeBase->Aziridinium Intramolecular SN2 (Rapid Cyclization) Hydrolysis N-benzyl-N-methylaminoethanol (Hydrolysis Product) Aziridinium->Hydrolysis + H2O (Solvolysis) Dimer Dimerization / Polymerization Products Aziridinium->Dimer + Free Base (Nucleophilic Attack)

Mechanistic pathway of Benzyl(2-bromoethyl)methylamine degradation via aziridinium ion formation.

References

  • BLD Pharmatech. "Benzyl(2-bromoethyl)methylamine hydrobromide (CAS: 90944-49-3)." BLD Pharm. 1

  • Guainazzi, A., et al. "A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine Generates Cross-Links Derived from Abasic Sites in Addition to the Expected Drug-Bridged Cross-Links." Biochemistry. 3

  • Goswami, D. G., et al. "Mechanistic Insights and Pharmacological Approaches for Nitrogen and Sulfur Mustards and Their Implications as Therapeutic Agents." PMC. 2

  • Dirksen, A., et al. "The Partitioning of Phosphoramide Mustard and Its Aziridinium Ions among Alkylation and P−N Bond Hydrolysis Reactions." Journal of Medicinal Chemistry. 4

  • Hansen, B. "Kinetics of Formation and Reactions of Quaternary Ethylenimonium Compounds." Acta Chemica Scandinavica. 5

Sources

Optimization

Technical Support Center: Troubleshooting Benzyl(2-bromoethyl)methylamine Hydrobromide Synthesis

Welcome to the Advanced Synthesis Support Center. Benzyl(2-bromoethyl)methylamine hydrobromide (CAS: 90944-49-3) is a critical electrophilic building block, frequently utilized in the synthesis of 1,5-benzothiazepine the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Benzyl(2-bromoethyl)methylamine hydrobromide (CAS: 90944-49-3) is a critical electrophilic building block, frequently utilized in the synthesis of 1,5-benzothiazepine therapeutics such as thiazesim[1].

Despite its structural simplicity, synthesizing this haloethylamine often presents significant challenges, notably low yields (historically capped around 51% under standard aqueous conditions)[2] and catastrophic product loss during isolation. This guide provides mechanistic troubleshooting, a self-validating anhydrous protocol, and quantitative data to help you optimize your workflow.

Mechanistic Pathway & Failure Modes

To understand the troubleshooting steps, we must first map the chemical causality of the reaction and its primary failure mode: intermolecular self-alkylation .

ReactionPathway SM N-benzyl-N-methylaminoethanol Int1 Protonated Alcohol SM->Int1 HBr TS SN2 Substitution (-H2O) Int1->TS Heat Target Benzyl(2-bromoethyl)methylamine Hydrobromide TS->Target Br- attack FreeBase Free Base (Reactive) Target->FreeBase Basic Workup (pH>7) FreeBase->Target HBr Quench Dimer Piperazinium Dimer FreeBase->Dimer Self-Alkylation

Pathway of Benzyl(2-bromoethyl)methylamine hydrobromide synthesis and dimerization failure mode.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction yield is consistently capped at ~50% when refluxing with 48% aqueous HBr. How can I drive the reaction to completion? Causality: The bromination of an alcohol using aqueous HBr is an equilibrium process ( R−OH+HBr⇌R−Br+H2​O ). Because 48% HBr introduces a massive stoichiometric excess of water—and more water is generated as a byproduct of the SN​2 substitution—the equilibrium is artificially halted, preventing full conversion[2]. Solution: You must break the equilibrium. Transition to an anhydrous brominating system, such as 33% HBr in glacial acetic acid, or continuously remove water from the 48% HBr system using a Dean-Stark apparatus with toluene as a co-solvent.

Q2: After neutralizing the reaction mixture to extract the product into an organic solvent, I obtain an insoluble white mass. What happened? Causality: This is the most common critical failure in haloethylamine synthesis. When you neutralize the hydrobromide salt, you generate the free base. This molecule contains both a highly nucleophilic tertiary amine and a highly electrophilic alkyl bromide. Within minutes at room temperature, the amine of one molecule will attack the alkyl bromide of another in an intermolecular SN​2 reaction, forming a polymeric mass or a piperazinium dimer (e.g., 1,4-dibenzyl-1,4-dimethylpiperazine-1,4-diium dibromide). Solution: Never neutralize the product. The compound must be precipitated, isolated, and stored strictly as the hydrobromide salt to digitally "lock" the amine lone pair via protonation, rendering it non-nucleophilic.

Q3: Can I use the Appel reaction (CBr₄ / PPh₃) to avoid harsh acidic conditions? Causality: Yes. The Appel reaction is highly effective for converting amino alcohols to alkyl bromides under mild, neutral conditions. However, the basicity of the resulting tertiary amine can complicate the removal of the triphenylphosphine oxide (TPPO) byproduct during column chromatography. Solution: If utilizing the Appel reaction, bypass chromatography entirely. Post-reaction, dilute the mixture in diethyl ether and bubble dry HBr gas through the solution. The target molecule will instantly precipitate as the hydrobromide salt, leaving the TPPO dissolved in the ether.

Quantitative Data Summary

Table 1: Comparison of Bromination Methods for N-benzyl-N-methylaminoethanol

Reagent SystemTemperatureReaction TimeAvg. YieldPurityPrimary Disadvantage / Failure Mode
48% Aqueous HBr 100–110 °C12–18 h45–55%~85%Equilibrium limits conversion; requires Dean-Stark water removal.
33% HBr in AcOH 90 °C4–6 h85–92%>95%Requires handling of highly corrosive, fuming glacial acetic acid.
PBr₃ in DCM 0 °C to Reflux2–4 h75–80%~90%Highly exothermic quench; risk of forming stable phosphorous esters.
CBr₄ / PPh₃ (Appel) 0 °C to RT1–2 h80–85%~92%Tedious separation of triphenylphosphine oxide (TPPO) byproduct.
Optimized Experimental Protocol: Anhydrous Bromination via HBr/AcOH

This protocol utilizes a self-validating isolation strategy. By precipitating the product directly from the acidic reaction matrix using an antisolvent, we completely bypass aqueous workups, guaranteeing zero free-base dimerization.

Reagents Required:

  • N-benzyl-N-methylaminoethanol: 50.0 g (0.30 mol)

  • 33% HBr in Glacial Acetic Acid: 150 mL

  • Anhydrous Diethyl Ether (Antisolvent): 400 mL

Step-by-Step Methodology:

  • Reactor Setup: Equip a 500 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, and a calcium chloride ( CaCl2​ ) drying tube to exclude atmospheric moisture.

  • Reagent Charging: Under a fume hood, slowly dissolve 50.0 g of N-benzyl-N-methylaminoethanol in 150 mL of 33% HBr in glacial acetic acid. Caution: This step is moderately exothermic. Addition should be done in portions if scaling up.

  • Thermal Activation: Lower the flask into a pre-heated oil bath at 90 °C. Stir vigorously for 5 hours. The anhydrous acidic environment will quantitatively protonate the hydroxyl group, turning it into an excellent leaving group for the incoming bromide ions.

  • Cooling: Remove the flask from the heat source and allow it to cool ambiently to room temperature (approx. 20 °C).

  • Antisolvent Precipitation (Self-Validating Step): Transfer the reaction mixture to a 1 L Erlenmeyer flask. Under vigorous stirring, slowly add 300 mL of cold anhydrous diethyl ether. A dense, white crystalline solid—the target hydrobromide salt—will immediately crash out of solution. The unreacted starting materials and acetic acid remain highly soluble in the ether layer.

  • Isolation: Vacuum filter the suspension immediately using a dry Büchner funnel. Wash the resulting filter cake with two 50 mL portions of cold diethyl ether to strip away any residual acetic acid.

  • Drying & Storage: Dry the white crystals under high vacuum at 40 °C for 4 hours. Store the final product in an amber glass desiccator. Quality Check: The pure salt should be highly soluble in water; if it is insoluble, it has degraded into the piperazinium dimer.

References
  • Organocatalytic Asymmetric Sulfa-Michael Addition of Thiols to α,β-Unsaturated Hexafluoroisopropyl Esters: Expeditious Access to (R)-Thiazesim Source: Organic Letters - ACS Publications URL:[Link]

  • Rh-Catalyzed Asymmetric Hydrogenation of Unsaturated Medium-Ring NH Lactams: Highly Enantioselective Synthesis of N-Unprotected 2,3-Dihydro-1,5-benzothiazepinones Source: Organic Letters - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Conditions for Benzyl(2-bromoethyl)methylamine Hydrobromide Alkylation

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the alkylation efficiency of nitrogen mustard derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the alkylation efficiency of nitrogen mustard derivatives. Benzyl(2-bromoethyl)methylamine hydrobromide is a highly versatile electrophile, but its success is entirely dictated by strict thermal control.

This guide abandons generic advice to focus on the fundamental thermodynamics and kinetics of your reaction. By understanding the causality behind temperature choices, you can transform unpredictable yields into a robust, self-validating synthetic workflow.

The Mechanistic Imperative: The Aziridinium Ion

To troubleshoot this reagent, you must understand its behavior. Benzyl(2-bromoethyl)methylamine hydrobromide does not undergo a simple intermolecular SN2 reaction with your target nucleophile.

Instead, upon neutralization of the hydrobromide salt, the free tertiary amine undergoes a rapid intramolecular SN2 reaction. The nitrogen lone pair attacks the adjacent carbon, displacing the bromide ion to form a highly strained, three-membered aziridinium ion [1][2]. This quaternary intermediate (m/z 148.1 in positive ion LC-MS) is the true alkylating agent[3].

Temperature acts as the master switch for this pathway. It provides the activation energy required to form the aziridinium ring (~20–23 kcal/mol)[2], but excessive heat simultaneously accelerates the destruction of this delicate intermediate via hydrolysis or elimination[1].

MechanisticPathway Salt Benzyl(2-bromoethyl)methylamine Hydrobromide FreeBase Free Base (Nucleophilic Nitrogen) Salt->FreeBase Base Addition (0°C to RT) Aziridinium Aziridinium Ion (Reactive Electrophile) FreeBase->Aziridinium Intramolecular SN2 (Thermal Activation) Product Target Alkylated Product (Desired) Aziridinium->Product Nucleophilic Attack (Controlled Temp) Degradation Hydrolysis / Elimination (Side Reactions) Aziridinium->Degradation Excess Heat (>60°C) or Trace Water

Mechanistic pathway of aziridinium ion formation and temperature-dependent reaction outcomes.

Troubleshooting FAQs

Q1: My alkylation reaction is stalling at room temperature with mostly unreacted starting material. Why isn't it proceeding? A1: The reaction is kinetically starved. While neutralizing the salt to the free base occurs readily at room temperature, the subsequent intramolecular cyclization to the aziridinium ion requires overcoming a significant activation barrier[2]. At 20–25 °C, aziridinium formation is sluggish, leading to incomplete reactions[4]. To resolve this, gently heat the reaction to 40–50 °C after the nucleophile has been added to provide the necessary kinetic energy for cyclization.

Q2: I increased the temperature to 80 °C to force the reaction to completion, but my yield plummeted and TLC shows multiple byproducts. What happened? A2: You have induced thermal degradation. While 80 °C ensures instantaneous aziridinium formation, the highly strained 3-membered ring becomes unstable at elevated temperatures. It will rapidly undergo elimination to form an inactive N-benzyl-N-methylvinylamine, or react with trace moisture to form the corresponding alcohol[1]. Furthermore, high temperatures promote polymerization, as the tertiary amine products can attack unreacted aziridinium ions[4][5]. Never exceed 60 °C unless utilizing specialized flow chemistry setups.

Q3: How do I balance the need for heat (to form the aziridinium) with the need to protect it from degradation? A3: By employing a staged temperature gradient . Never neutralize the hydrobromide salt at elevated temperatures without your target nucleophile already present. If the aziridinium forms without a nucleophile to capture it, it will degrade[1]. Neutralize at 0 °C, add your nucleophile, and then ramp the temperature to 40 °C. This ensures that as soon as the aziridinium ion is generated, it is immediately consumed by the target nucleophile[3].

TroubleshootingTree Start Low Yield in Alkylation CheckTemp What is the Reaction Temp? Start->CheckTemp LowTemp < 25°C CheckTemp->LowTemp HighTemp > 60°C CheckTemp->HighTemp ActionLow Increase to 40-50°C to overcome activation barrier LowTemp->ActionLow Incomplete Conversion ActionHigh Decrease to 40°C to prevent thermal degradation HighTemp->ActionHigh Multiple Byproducts

Decision tree for troubleshooting temperature-related failures in aziridinium-mediated alkylation.

Quantitative Data: Temperature vs. Reaction Dynamics

The following table summarizes the causal relationship between reaction temperature, the half-life of the aziridinium intermediate, and the dominant chemical pathways[1][2].

Temperature RangeAziridinium Formation RateIntermediate Half-LifeDominant Reaction Pathway
0 – 10 °C NegligibleHighly Stable (if pre-formed)Salt neutralization; Free base isolation.
20 – 25 °C SlowModerate (~1–2 hours)Sluggish alkylation; High risk of incomplete conversion.
35 – 50 °C Optimal / RapidShort (~20–30 mins)Efficient target alkylation (SN2 ring opening).
> 60 °C InstantaneousVery Short (< 5 mins)Thermal degradation; Elimination; Polymerization.

Self-Validating Experimental Protocol: Staged Temperature Alkylation

This protocol utilizes a temperature-ramping strategy to decouple base-mediated neutralization from thermal aziridinium activation. It includes integrated LC-MS checkpoints to self-validate the mechanistic progression.

Materials Required:

  • Benzyl(2-bromoethyl)methylamine hydrobromide (1.2 eq)

  • Target Nucleophile (Amine, Thiol, or Phenol) (1.0 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Preparation & Chilling (0 °C):

    • Suspend the target nucleophile (1.0 eq) and the base (3.0 eq) in anhydrous solvent under an inert nitrogen atmosphere.

    • Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling prevents the base from prematurely activating the alkylating agent before the nucleophile is fully soluble and ready to react.

  • Reagent Addition (0 °C):

    • Add Benzyl(2-bromoethyl)methylamine hydrobromide (1.2 eq) portion-wise over 10 minutes.

    • Stir at 0 °C for 15 minutes.

    • Validation Checkpoint 1: Pull a 10 µL aliquot, quench in cold water/MeCN, and run LC-MS. You should observe the free base mass ( [M+H]+ m/z ~228), confirming successful neutralization without premature reaction.

  • Thermal Activation (40–50 °C):

    • Remove the ice bath and transfer the flask to a pre-heated oil bath set to 45 °C.

    • Causality: This specific temperature range provides the ~22 kcal/mol activation energy required to form the aziridinium ion[2], which is immediately intercepted by the abundant nucleophile.

  • Monitoring & Self-Validation:

    • Stir for 2 to 4 hours.

    • Validation Checkpoint 2: Monitor via LC-MS. Look for the disappearance of m/z 228. Crucially, look for the transient appearance of the aziridinium cation ( [M−Br]+ m/z 148.1). If m/z 148.1 spikes and remains high without product formation, your nucleophile is ineffective. If m/z 148.1 disappears and multiple high-molecular-weight peaks appear, lower the temperature by 10 °C to suppress polymerization[3][5].

  • Quenching:

    • Once the starting material is consumed, cool the reaction back to room temperature.

    • Quench with saturated aqueous ammonium chloride to destroy any residual aziridinium ions, followed by standard aqueous extraction.

References

  • Suga, H., et al. Investigating the Interaction of McN-A-343 with the M2 Muscarinic Receptor Using its Nitrogen Mustard Derivative. National Institutes of Health (PMC). Available at:[Link]

  • Colvin, M. E., et al. Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights from Ab Initio Dynamics. The Journal of Physical Chemistry A (ACS Publications). Available at:[Link]

  • Kim, Y., et al. Alkylative Aziridine Ring-Opening Reactions. National Institutes of Health (PMC). Available at:[Link]

Sources

Optimization

Removing hydrobromide salts from Benzyl(2-bromoethyl)methylamine reactions

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of 2-haloethylamine derivatives, specifically Ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of 2-haloethylamine derivatives, specifically Benzyl(2-bromoethyl)methylamine hydrobromide.

The fundamental error made during these reactions is treating the hydrobromide salt simply as a "protected" amine. In reality, removing the hydrobromide salt generates a highly transient, reactive intermediate. This guide will deconstruct the causality behind these failures and provide field-proven, self-validating protocols to ensure your synthetic success.

Part 1: The Causality of Failure (Mechanism & Kinetics)

The commercial preference for Benzyl(2-bromoethyl)methylamine as a hydrobromide salt is rooted in stability. The protonation of the amine group effectively locks the lone pair of electrons, preventing them from acting as a nucleophile[1].

When you neutralize the salt to "free-base" the compound, you liberate that lone pair. Because there is a highly electrophilic carbon bearing a bromine atom in the same molecule (the β -carbon), the free base undergoes rapid intramolecular cyclization to form an aziridinium ion [1]. NMR studies have demonstrated that upon neutralization, these free bases rapidly enter a complex series of intra- and intermolecular reactions[2]. This aziridinium intermediate is the actual active alkylating agent in most downstream reactions, but if left uncontrolled, it will rapidly self-condense or hydrolyze, culminating in the separation of a dark, gummy polymer[2].

Mechanism Salt Benzyl(2-bromoethyl)methylamine HBr (Stable Salt) Base Add Base (-HBr) Salt->Base FreeBase Free Base Amine (Reactive Lone Pair) Base->FreeBase Aziridinium Aziridinium Ion (Electrophilic Intermediate) FreeBase->Aziridinium Intramolecular Cyclization Target Desired Alkylation (Target Product) Aziridinium->Target Target Nucleophile Polymer Polymerization / Hydrolysis (Degradation) Aziridinium->Polymer Heat / Concentration or H2O

Mechanism of aziridinium ion formation and subsequent reaction pathways.

Part 2: Troubleshooting FAQs

Q1: Why did my product turn into a gummy polymer after removing the extraction solvent? A1: You attempted to isolate the neat free base. As the extraction solvent (e.g., DCM) is removed via rotary evaporation, the concentration of the free base increases exponentially. This proximity forces rapid intermolecular condensation where one free base molecule attacks the aziridinium ion of another, forming a polymer chain[2]. Never concentrate the free base to dryness. It must be used immediately as a cold solution.

Q2: My downstream alkylation yield is low, and I am detecting an amino alcohol byproduct. What went wrong? A2: This indicates hydrolysis of the aziridinium intermediate. If the organic layer from your biphasic extraction was not sufficiently dried, residual water will act as a nucleophile and attack the highly electrophilic aziridinium ring. You must ensure strict temperature control (< 5 °C) during extraction and use anhydrous MgSO4​ effectively to remove all trace water before proceeding.

Q3: Can I neutralize the hydrobromide salt directly in my reaction mixture without a separate extraction step? A3: Yes, this is often the preferred in situ method. By adding a non-nucleophilic base (e.g., K2​CO3​ or DIPEA) directly to your reaction mixture containing the target nucleophile and the hydrobromide salt, the free base is consumed by your target nucleophile as soon as it forms. This keeps the transient concentration of the free base near zero, thereby suppressing dimerization side reactions[3].

Part 3: Quantitative Data Presentation

To understand the operational window you have when handling this compound, review the physicochemical and kinetic differences between the salt and the free base.

Property / ParameterBenzyl(2-bromoethyl)methylamine HBrBenzyl(2-bromoethyl)methylamine (Free Base)
Physical State (20 °C) Stable crystalline solidUnstable, volatile oil
Nucleophilicity Inert (Amine is protonated)Highly reactive (Free lone pair)
Storage Stability Months to years (Desiccated, RT)Minutes to hours (Requires < 5 °C in solution)
Primary Degradation None under standard conditionsIntramolecular cyclization to aziridinium
Handling Method Standard benchtop weighingIn situ generation or cold biphasic extraction

Part 4: Validated Experimental Protocol

If your downstream reaction is sensitive to aqueous bases or incompatible with in situ neutralization, you must perform a Cold Biphasic Neutralization . This protocol is a self-validating system: if the temperature is maintained, the organic layer will remain clear. If it begins to turn yellow or cloudy, polymerization has initiated, and the batch must be discarded.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of Benzyl(2-bromoethyl)methylamine hydrobromide in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of salt) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the suspension to cool to 0–5 °C. Vigorous magnetic stirring is required.

  • Neutralization: Dropwise, add 1.1 equivalents of cold (4 °C) aqueous Sodium Bicarbonate ( NaHCO3​ ). Causality Note: A weak base is preferred over strong bases like NaOH to minimize base-catalyzed hydrolysis of the bromide leaving group[1].

  • Phase Separation: Transfer the biphasic mixture to a pre-chilled separatory funnel. Immediately separate the lower organic layer (DCM), which now contains the free base.

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate ( MgSO4​ ) for no longer than 5 minutes while keeping the flask submerged in the ice bath. Causality Note: Prolonged exposure or warming will initiate aziridinium formation[2].

  • Immediate Downstream Use: Filter off the drying agent and immediately add the cold DCM solution containing the free base directly to your downstream reaction vessel.

Workflow A 1. Suspend HBr Salt in DCM (Cool to 0-5 °C) B 2. Add Cold Aq. NaHCO3 (Vigorous biphasic stirring) A->B C 3. Phase Separation (Keep < 5 °C) B->C D 4. Extract Organic Layer (Contains Free Base) C->D E 5. Dry over MgSO4 (Filter quickly) D->E F 6. Immediate Downstream Use (Do NOT concentrate) E->F

Step-by-step biphasic neutralization workflow for isolating the free base.

References

  • A Proton Magnetic Resonance Study of N-Bis(2-Haloethyl)Amines. Canadian Journal of Chemistry.[Link]

  • Antineoplastic Agents: XI. N-Bis(2-Bromoethyl)Amines. Canadian Journal of Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectra Validation for Benzyl(2-bromoethyl)methylamine Hydrobromide: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Benzyl(2-bromoethyl)methylamine is a highly versatile alkylating agent and essential building block in the synthesis of complex act...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Benzyl(2-bromoethyl)methylamine is a highly versatile alkylating agent and essential building block in the synthesis of complex active pharmaceutical ingredients (APIs). However, its handling and analytical validation present unique challenges due to the inherent reactivity of the molecule. This guide provides an objective, data-driven comparison between the premium hydrobromide (HBr) salt and crude free base alternatives, establishing a self-validating quantitative NMR (qNMR) framework for purity assurance.

Mechanistic Context: The Case for the Hydrobromide Salt

To understand the necessity of the HBr salt, one must first examine the causality behind the free base's instability. In the free base form, the nitrogen atom possesses an available lone pair of electrons. Because the molecule contains a primary alkyl bromide just two carbons away, it is highly susceptible to intramolecular nucleophilic substitution.

The lone pair attacks the β -carbon, displacing the bromide ion and forming a highly reactive aziridinium intermediate . This intermediate rapidly undergoes intermolecular attack by other free base molecules, leading to uncontrolled self-alkylation and polymerization.

Converting the compound to the hydrobromide salt protonates the tertiary amine. By tying up the nitrogen's lone pair in a covalent bond with hydrogen, intramolecular cyclization is completely blocked. This stabilization is critical for both long-term storage and high-resolution NMR analysis, where the protonation state dictates the structural integrity of the pharmaceutical salt[1].

Stability FreeBase Crude Free Base (Unstable) Aziridinium Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridinium Intramolecular Cyclization Degradation Polymerization & Degradation Aziridinium->Degradation Intermolecular Attack HBrSalt Premium HBr Salt (Stable Product) Stable Long-Term Storage & High-Resolution NMR HBrSalt->Stable Protonation prevents nucleophilic attack

Caption: Chemical stability pathways of Benzyl(2-bromoethyl)methylamine (Free Base vs. HBr Salt).

Comparative NMR Performance: Premium Salt vs. Crude Free Base

When evaluating product performance, NMR spectroscopy serves as the gold standard for distinguishing between a high-purity HBr salt and a degrading free base alternative. Protonation induces a substantial downfield shift (higher frequency) in the adjacent protons due to the electron-withdrawing nature of the positively charged nitrogen[1].

In degraded free base samples, the 1 H NMR spectrum typically exhibits peak broadening and the emergence of extraneous signals in the 2.5–3.5 ppm region, indicative of polymer chain formation. Conversely, the premium HBr salt yields sharp, well-resolved multiplets, confirming absolute structural fidelity.

Table 1: 1 H NMR Comparative Data (400 MHz, DMSO- d6​ )
Proton EnvironmentMultiplicityIntegrationFree Base δ (ppm)Premium HBr Salt δ (ppm)Diagnostic Significance
Ar-H (Phenyl)Multiplet5H7.25 – 7.357.40 – 7.65Slight downfield shift in salt.
N-H + Broad Singlet1HAbsent9.80Confirms complete salt formation.
Ph-CH 2​ -N Singlet (br)2H3.504.35Major downfield shift due to N + .
N-CH 2​ -CH 2​ -Br Triplet2H3.453.85Resolves away from polymer impurities.
N-CH 2​ -CH 2​ -Br Triplet2H2.753.55Distinct separation from N-CH 3​ peak.
N-CH 3​ Singlet3H2.202.85Sharp singlet; broadening indicates free base exchange.
Table 2: 13 C NMR Structural Elucidation (100 MHz, DMSO- d6​ )
Carbon EnvironmentHBr Salt δ (ppm)Structural Confirmation Notes
Aromatic (C1-C6) 128.5 – 131.2Core benzyl scaffold remains intact.
Ph-CH 2​ -N 59.8Benzylic carbon, shifted downfield by adjacent N + .
N-CH 2​ -CH 2​ -Br 55.2Aliphatic amine carbon.
N-CH 3​ 39.5N-methyl carbon; highly sensitive to protonation state.
CH 2​ -Br 26.1Halogenated carbon; confirms retention of the bromide leaving group.

Self-Validating Quantitative NMR (qNMR) Protocol

To guarantee the purity of Benzyl(2-bromoethyl)methylamine hydrobromide without relying on an identical reference standard, we employ a self-validating qNMR methodology. qNMR is increasingly recognized by regulatory bodies as a primary method for absolute purity determination[2]. The fundamental principle relies on the fact that the NMR signal area is directly proportional to the number of nuclei generating the resonance line[3].

Step-by-Step Methodology

1. Sample Preparation (Internal Standard Method)

  • Accurately weigh ~20 mg of the Benzyl(2-bromoethyl)methylamine HBr sample and ~10 mg of a certified internal standard (e.g., Maleic acid, purity >99.9%) using a microbalance (precision ±0.01 mg).

  • Co-dissolve both in 0.6 mL of high-purity DMSO- d6​ . DMSO is chosen over D 2​ O to prevent the exchange of the N-H + proton, allowing for complete structural verification.

2. NMR Acquisition Parameters

  • Causality for Parameter Selection: For precise integration, all nuclei must fully relax between pulses. Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing proton (typically 30–60 seconds)[3].

  • Acquire a minimum of 16–32 scans to ensure a Signal-to-Noise (S/N) ratio of >250:1 , which is strictly required to achieve precision better than 1%[3].

3. Data Processing & Integration

  • Apply a strict baseline correction and phase correction.

  • Integrate the sharp N-CH 3​ singlet (2.85 ppm, 3H) of the analyte and the olefinic protons of Maleic acid (6.26 ppm, 2H).

4. Absolute Purity Calculation Calculate the absolute mass fraction ( Px​ ) using the following self-validating formula:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity of the standard).

qNMR_Workflow SamplePrep 1. Sample Preparation Add Analyte & Internal Standard Acquisition 2. NMR Acquisition 1H & 13C, Extended D1 Delay SamplePrep->Acquisition Processing 3. Data Processing Phase & Baseline Correction Acquisition->Processing Integration 4. Signal Integration Target vs Reference Peaks Processing->Integration Validation 5. Purity Validation Molar Ratio Determination Integration->Validation

Caption: Step-by-step quantitative NMR (qNMR) workflow for pharmaceutical salt validation.

Conclusion

The analytical data unequivocally demonstrates that the hydrobromide salt of Benzyl(2-bromoethyl)methylamine is vastly superior to the free base in terms of chemical stability and structural fidelity. By utilizing the rigorous qNMR protocols outlined above—specifically leveraging extended relaxation delays and high S/N ratios—laboratories can establish a self-validating system that ensures the highest standards of purity assurance for downstream drug development.

References

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.Spectroscopy Europe.
  • Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy.OSTI.gov.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.PatSnap Eureka.

Sources

Comparative

Comparing alkylating agents: Benzyl(2-bromoethyl)methylamine hydrobromide alternatives

Comparative Guide to Alkylating Agents: Benzyl(2-bromoethyl)methylamine Hydrobromide and Its Alternatives Executive Summary & Mechanistic Foundation In the landscape of synthetic pharmacology and chemical biology, monofu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Alkylating Agents: Benzyl(2-bromoethyl)methylamine Hydrobromide and Its Alternatives

Executive Summary & Mechanistic Foundation

In the landscape of synthetic pharmacology and chemical biology, monofunctional nitrogen mustards like Benzyl(2-bromoethyl)methylamine hydrobromide serve as critical chemical probes and synthetic intermediates. To optimize experimental design, researchers must understand the causality behind the compound's structural features—specifically, the choice of the leaving group (bromo vs. chloro) and the salt formulation.

The Causality of the Salt Form: Nitrogen mustards in their freebase form are highly unstable. The nucleophilic lone pair on the nitrogen atom rapidly attacks the adjacent haloethyl group, leading to intermolecular auto-alkylation and the formation of inactive piperazinium dimers. Supplying the compound as a hydrobromide (or hydrochloride) salt protonates the amine, sequestering the lone pair and ensuring long-term shelf stability.

Upon introduction to physiological conditions (e.g., pH 7.4), the amine is deprotonated. This triggers an intramolecular cyclization, expelling the halide ion to form a highly electrophilic, positively charged three-membered aziridinium ring. This intermediate is the true alkylating species that reacts with nucleophiles, such as the N7 position of guanine in DNA.

Mechanism A Benzyl(2-bromoethyl) methylamine B Aziridinium Ion (Electrophile) A->B Intramolecular Cyclization (-Br⁻) D Alkylated Target B->D Alkylation C Nucleophile (e.g., DNA/Protein) C->D Nucleophilic Attack

Fig 1: Mechanistic pathway of aziridinium ion formation and subsequent target alkylation.

Comparative Analysis of Alternatives

When designing an assay or synthesizing a prodrug, selecting the correct haloethyl leaving group and structural backbone is critical. Here is how Benzyl(2-bromoethyl)methylamine compares to its primary alternatives:

Alternative A: Benzyl(2-chloroethyl)methylamine hydrochloride

  • Mechanistic Difference: Substitutes the bromoethyl group with a chloroethyl group, as detailed in its 1[1].

  • Causality in Application: The carbon-chlorine bond is significantly stronger and less labile than the carbon-bromine bond[2]. Consequently, the rate of aziridinium ion formation is much slower. This makes the chloro-analog preferable when a longer aqueous half-life is required, or when the compound is used as an intermediate in multi-step syntheses—such as the development of 3—where premature alkylation would ruin the reaction yield[3].

Alternative B: Mechlorethamine (HN2)

  • Mechanistic Difference: A bifunctional nitrogen mustard lacking the bulky, lipophilic benzyl group.

  • Causality in Application: Because it possesses two chloroethyl arms, HN2 can form inter- and intra-strand DNA cross-links[2]. Monofunctional benzyl derivatives can only form mono-adducts. HN2 is chosen for maximum cytotoxicity in chemotherapeutic models, whereas benzyl-derivatives are typically used to selectively probe single binding sites.

Alternative C: Bis/Tetrakis(bromoethyl) phosphoramidates

  • Mechanistic Difference: Replaces the simple benzylamine core with a phosphoramidate backbone.

  • Causality in Application: The electron-withdrawing phosphoramidate group stabilizes the nitrogen, preventing aziridinium formation until the molecule is enzymatically reduced. Studies on 4 demonstrate that cytotoxicity scales directly with leaving group ability: tetrakis(bromoethyl) > bis(bromoethyl) > tetrakis(chloroethyl) > bis(chloroethyl)[4].

Quantitative Kinetic & Stability Profiling

The table below summarizes the relative performance metrics of these alkylating agents based on their leaving group kinetics and structural valency.

CompoundLeaving GroupRelative Reactivity (Aziridinium Rate)Aqueous Stability (t½ at pH 7.4)Primary Application
Benzyl(2-bromoethyl)methylamine Bromide (Br⁻)High (~50x faster than Cl)Low (Minutes to Hours)Fast-acting chemical probe
Benzyl(2-chloroethyl)methylamine Chloride (Cl⁻)Moderate (Baseline)High (Hours to Days)Synthetic intermediate[3]
Mechlorethamine (HN2) Chloride (Cl⁻) x2High (Bifunctional)ModerateChemotherapy standard[2]
Bis(bromoethyl) phosphoramidate Bromide (Br⁻) x2Very High (Upon reduction)Stable until activatedHypoxia-selective prodrug[4]

Experimental Protocol: Self-Validating NBP Alkylation Assay

To empirically compare the reactivity of Benzyl(2-bromoethyl)methylamine against its chloro-alternative, the 4-(p-nitrobenzyl)pyridine (NBP) colorimetric assay is the field standard. NBP acts as a nucleophilic DNA surrogate; upon alkylation and subsequent alkaline shift, it forms a measurable blue/purple chromophore.

Workflow S1 1. Reagent Prep Prepare NBP in Acetate Buffer S2 2. Alkylation Reaction Incubate Agent + NBP at 37°C S1->S2 S3 3. Alkaline Shift Add Triethylamine (Color Development) S2->S3 S4 4. Quantification Measure Absorbance at 540 nm S3->S4

Fig 2: Step-by-step workflow for the NBP colorimetric assay to quantify alkylating activity.

Self-Validating Assay Design

A reliable protocol must control for spontaneous hydrolysis and reagent degradation. This system requires:

  • Negative Control (Vehicle) : Buffer + NBP + TEA. Validates that background absorbance from solvent hydrolysis is negligible.

  • Positive Control : Mechlorethamine. Validates NBP reagent integrity and establishes the upper dynamic range of the assay.

  • Kinetic Control : Measurements taken at 10, 20, 30, and 60 minutes. Validates the rate of aziridinium formation, preventing false negatives caused by measuring past the peak where the alkylated adduct begins to hydrolyze.

Step-by-Step Methodology
  • Reagent Preparation : Prepare a 5% (w/v) solution of NBP in acetone. Prepare a 0.1 M sodium acetate buffer (pH 4.6) to stabilize the alkylating agents prior to the reaction phase.

  • Reaction Initiation : In a glass vial (avoid plastic to prevent lipophilic adsorption of the benzyl compound), combine 1 mL of the acetate buffer, 0.5 mL of the NBP solution, and 100 µL of the alkylating agent (10 mM stock in DMSO).

  • Incubation : Incubate the mixture in a water bath at 37°C for exactly 30 minutes. Causality: 37°C mimics physiological conditions, providing a biologically relevant kinetic rate for aziridinium cyclization.

  • Alkaline Chromophore Shift : Quench the reaction by placing the vial in an ice bath. Immediately add 0.5 mL of 0.1 M triethylamine (TEA) in acetone. Causality: TEA deprotonates the alkylated NBP intermediate, shifting its electron conjugation system to produce a deep purple color.

  • Quantification : Within 2 minutes of TEA addition, measure the absorbance at 540 nm using a spectrophotometer. Causality: The resulting chromophore is highly unstable and will degrade rapidly; strict timing ensures data reliability across all comparative samples.

References

  • BenchChem. "A Comparative Guide: Ethyl bis(2-bromoethyl)carbamate vs. Nitrogen Mustards in Chemotherapy". BenchChem. 2

  • ACS Publications. "Structure−Activity Relationships of Dimethindene Derivatives as New M2-Selective Muscarinic Receptor Antagonists". Journal of Medicinal Chemistry. 3

  • ACS Publications. "Synthesis and Evaluation of Nitroheterocyclic Phosphoramidates as Hypoxia-Selective Alkylating Agents". Journal of Medicinal Chemistry. 4

  • PubChem. "N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride". National Institutes of Health (NIH). 1

Sources

Validation

Comparative Mass Spectrometry Guide: Structural Elucidation of Benzyl(2-bromoethyl)methylamine

Audience: Researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, I frequently guide drug development professionals through the analytical challenges of characterizing h...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I frequently guide drug development professionals through the analytical challenges of characterizing highly reactive intermediates. Benzyl(2-bromoethyl)methylamine hydrobromide is a bifunctional alkylating agent structurally analogous to nitrogen mustards[1]. Due to the presence of both a benzylic moiety and a 2-haloethylamine group, its mass spectrometric behavior is highly dynamic and prone to in-source artifacts.

This guide objectively compares Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) for the characterization of this compound, providing field-proven, self-validating protocols.

Mechanistic Causality of Gas-Phase Fragmentation

To optimize any MS method, one must first understand the chemical causality driving the fragmentation. Benzyl(2-bromoethyl)methylamine exhibits two dominant gas-phase dissociation pathways:

  • Intramolecular Cyclization (m/z 148): In soft ionization techniques like ESI, the protonated molecule [M+H]+ is formed at m/z 228/230. Upon collision-induced dissociation (CID), the nitrogen lone pair acts as an internal nucleophile, displacing the bromine atom. This neighboring group participation yields the highly stable N-benzyl-N-methylaziridinium cation at m/z 148[2].

  • Alpha-Cleavage (m/z 91): The benzylic C-N bond is highly susceptible to cleavage, resulting in the resonance-stabilized tropylium ion (C7H7+) at m/z 91. This is a universal diagnostic fragment for benzyl-containing compounds[3].

MS_Pathway M Protonated Precursor [M+H]+ m/z 228 / 230 Az Aziridinium Ion m/z 148 M->Az - HBr Intramolecular Cyclization Tr Tropylium Cation m/z 91 Az->Tr - C3H7N Alpha-Cleavage

Fig 1. Gas-phase fragmentation pathway of Benzyl(2-bromoethyl)methylamine.

Quantitative Data Comparison: ESI-QqQ-MS vs. GC-EI-MS

The choice of ionization technique drastically alters the observed mass spectrum. Hard ionization (70 eV EI) typically obliterates the molecular ion, whereas soft ionization (ESI) preserves it. Table 1 summarizes the expected quantitative fragmentation data across both platforms.

Table 1: Comparative Fragmentation Profile

Fragment IonExact m/z (79Br)Exact m/z (81Br)ESI-MS/MS Relative AbundanceGC-EI-MS Relative AbundanceStructural Assignment
[M+H]+ 228.038230.036100% (MS1 Scan)N/A (M+ absent)Protonated intact molecule
Aziridinium 148.112148.112100% (MS2 at 15 eV)~15%[C10H14N]+ (Loss of HBr)
Tropylium 91.05491.05440% (MS2 at 30 eV)100% (Base Peak)[C7H7]+ (Alpha-cleavage)
Phenyl 77.03977.039<5%~25%[C6H5]+ (Aromatic ring)

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols incorporate internal checks to prevent false data caused by in-solution degradation.

Protocol A: ESI-MS/MS Analysis (High Structural Fidelity)

Causality: Benzyl(2-bromoethyl)methylamine can spontaneously cyclize into an aziridinium ion in solution if the pH is neutral or basic. Maintaining an acidic environment is critical to preserve the intact brominated form for MS analysis.

  • Sample Preparation: Dissolve 1.0 mg of the hydrobromide salt in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Dilute to a final working concentration of 1 µg/mL.

    • Expert Insight: The formic acid suppresses the nucleophilicity of the amine, preventing premature in-vial cyclization.

  • MS1 Full Scan (The Validation Step): Infuse the sample at 10 µL/min. Scan from m/z 100 to 300.

    • Self-Validation Check: You must observe a 1:1 isotopic doublet at m/z 228 and 230. If this doublet is absent and m/z 148 is the base peak in MS1, your sample has degraded in solution. Do not proceed to MS2 until the intact precursor is confirmed.

  • CID MS/MS: Isolate m/z 228 in Q1. Apply a collision energy (CE) ramp from 10 to 30 eV using Argon collision gas. Monitor the transition 228 → 148 (optimal at ~15 eV) and 228 → 91 (optimal at ~30 eV).

Protocol B: GC-EI-MS Analysis (Library Matching & Volatiles)

Causality: The hydrobromide salt is non-volatile and will thermally decompose in the GC inlet (typically 250°C). A free-base extraction is mandatory. However, the free base is highly reactive and will self-alkylate at room temperature.

  • Free-Base Extraction: Dissolve 5 mg of the salt in 2 mL of chilled HPLC water. Add 1M NaOH dropwise until pH > 9. Immediately extract with 2 mL of chilled Dichloromethane (DCM).

  • Injection: Inject 1 µL of the DCM layer into the GC inlet (250°C) with a split ratio of 10:1.

    • Expert Insight: This extraction must be performed immediately prior to injection to prevent polymerization.

  • EI Ionization (70 eV): Acquire data from m/z 40 to 300.

    • Self-Validation Check: Because the molecular ion (M+ 227/229) will likely be absent due to rapid alpha-cleavage, validate the compound's identity by confirming the presence of the m/z 91 base peak alongside the m/z 148 and m/z 120 (loss of ethylene from the aziridinium ring) minor fragments.

Workflows cluster_ESI ESI-MS/MS Workflow cluster_GC GC-EI-MS Workflow Sample Benzyl(2-bromoethyl)methylamine HBr Prep1 Dilute in MeOH + 0.1% FA Sample->Prep1 Prep2 Alkaline Extraction (pH>9) Sample->Prep2 MS1 Validate Intact Mass m/z 228/230 (1:1) Prep1->MS1 MS2 CID Fragmentation m/z 148 & 91 MS1->MS2 GC1 Thermal Desorption Prep2->GC1 GC2 70 eV Electron Ionization Base Peak: m/z 91 GC1->GC2

Fig 2. Comparative analytical workflows for ESI-MS/MS and GC-EI-MS.

Conclusion

For the structural elucidation of Benzyl(2-bromoethyl)methylamine hydrobromide, ESI-MS/MS is the superior technique for confirming the intact molecular structure and isotopic signature. GC-EI-MS provides excellent library-matchable fragmentation but requires careful, time-sensitive sample preparation to avoid thermal and chemical degradation. By understanding the causality behind the aziridinium and tropylium ion formations, researchers can design robust, self-validating analytical workflows that prevent mischaracterization.

References[3] Title: An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Source: PubMed / NIH | URL:Verify Source[1] Title: Mass spectral studies of silyl derivatives of partially hydrolyzed products of nitrogen mustards | Source: PubMed / NIH | URL:Verify Source[2] Title: Alkylative Aziridine Ring-Opening Reactions | Source: Semantic Scholar | URL:Verify Source

Sources

Safety & Regulatory Compliance

Safety

Benzyl(2-bromoethyl)methylamine hydrobromide proper disposal procedures

As a Senior Application Scientist, I emphasize that the safe handling and disposal of reactive intermediates is not merely a regulatory requirement, but a fundamental aspect of experimental design. Benzyl(2-bromoethyl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that the safe handling and disposal of reactive intermediates is not merely a regulatory requirement, but a fundamental aspect of experimental design. Benzyl(2-bromoethyl)methylamine hydrobromide (CAS 90944-49-3) is a haloethylamine and a structural analog to nitrogen mustard precursors[1].

To design a self-validating disposal protocol, we must first understand the chemical causality of its hazard. Haloethylamines possess a nitrogen atom with a lone pair situated beta to a leaving group (bromide). Under physiological or mildly basic conditions, the nitrogen lone pair can undergo an intramolecular nucleophilic substitution, displacing the bromide to form a highly strained, positively charged aziridinium ion . This electrophilic intermediate is a potent alkylating agent capable of irreversibly binding to nucleophilic sites on DNA and proteins.

Therefore, disposal cannot rely on simple dilution. The protocol must ensure complete kinetic destruction of the alkylating potential before the waste leaves the laboratory.

Mechanism of Deactivation: Thiosulfate Quenching

The gold standard for deactivating nitrogen mustards and related alkylating agents is nucleophilic quenching using Sodium Thiosulfate ( Na2​S2​O3​ ) [2][3]. The thiosulfate anion is a highly polarizable, "soft" nucleophile. When introduced in molar excess, it rapidly attacks the electrophilic aziridinium intermediate (or directly displaces the primary alkyl bromide), opening the ring and forming an S-alkylthiosulfate, commonly known as a Bunte salt.

This transformation neutralizes the reactive alkylating species, converting a highly toxic hazard into a stable, water-soluble, and non-toxic compound suitable for standard Environmental Health and Safety (EHS) waste processing[4].

DisposalWorkflow A 1. PPE & Fume Hood Setup B 2. Prepare 1M Na2S2O3 (aq) A->B C 3. Dissolve Waste Chemical B->C D 4. Combine & Stir (24h) C->D E 5. EHS Waste Handoff D->E

Workflow for the chemical deactivation and disposal of alkylating agents via thiosulfate quenching.

Quantitative Parameters for Deactivation

To ensure a self-validating system, the reaction must be driven to completion using Le Chatelier's principle and kinetic excess. The following table outlines the critical parameters for the destruction of Benzyl(2-bromoethyl)methylamine hydrobromide.

ParameterRecommended ValueScientific Rationale
Quenching Agent 1.0 M Sodium Thiosulfate ( Na2​S2​O3​ )Provides a high concentration of soft nucleophiles to rapidly outcompete any side reactions[2].
Stoichiometric Ratio > 10:1 (Thiosulfate : Alkylating Agent)Massive molar excess ensures pseudo-first-order kinetics, driving the destruction of the alkylating agent to >99.9% completion.
Solvent System Deionized WaterBoth the hydrobromide salt of the waste and the sodium thiosulfate are highly soluble in aqueous media, ensuring a homogenous reaction.
Reaction Time 24 Hours (Stirring)While half-lives of alkylating agents in 1M Na2​S2​O3​ are typically measured in minutes[2], a 24-hour incubation guarantees complete deactivation of bulk waste.

Step-by-Step Deactivation Methodology

Prerequisites: This procedure must be conducted entirely within a certified chemical fume hood. Required PPE includes safety goggles, a standard laboratory coat, and double nitrile gloves (change outer gloves immediately if contamination is suspected).

Step 1: Preparation of the Quenching Solution

  • Calculate the total moles of Benzyl(2-bromoethyl)methylamine hydrobromide to be disposed of.

  • Prepare a 1.0 M solution of Sodium Thiosulfate pentahydrate ( Na2​S2​O3​⋅5H2​O ) in deionized water. Ensure you prepare a volume that provides at least a 10-fold molar excess relative to your waste chemical.

  • Place the thiosulfate solution in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Begin stirring at a moderate speed.

Step 2: Solubilization of the Waste

  • In a separate, sealed container within the fume hood, dissolve the Benzyl(2-bromoethyl)methylamine hydrobromide waste in a minimal amount of deionized water. Note: As a hydrobromide salt, it should readily dissociate in water.

Step 3: The Quenching Reaction

  • Slowly, dropwise, add the dissolved waste solution to the stirring 1.0 M Sodium Thiosulfate solution.

  • Rinse the original waste container with a small volume of deionized water and add the rinsate to the thiosulfate solution to ensure quantitative transfer.

  • Cap the reaction flask loosely (to prevent pressure buildup) and leave it stirring in the fume hood at ambient room temperature for 24 hours .

Step 4: Final Disposal and EHS Handoff

  • After 24 hours, the alkylating potential of the mixture is neutralized. The solution now contains the non-toxic Bunte salt, excess sodium thiosulfate, and sodium bromide.

  • Transfer the neutralized aqueous mixture to a designated, chemically compatible aqueous waste carboy.

  • Label the waste container explicitly as: "Aqueous Waste: Neutralized S-alkylthiosulfate (Bunte salt), Excess Sodium Thiosulfate, pH ~7".

  • Submit the waste container to your institutional Environmental Health and Safety (EHS) department for final incineration or processing according to local environmental regulations.

References

  • [1] BLD Pharm. "90944-49-3 | Benzyl(2-bromoethyl)methylamine hydrobromide". bldpharm.com.
  • [2] Lunn, G., & Sansone, E. B. "Evaluation of methods for destruction of some alkylating agents". PubMed (nih.gov).
  • [3] FDA. "MUSTARGEN® (Mechlorethamine HCl) Labeling". accessdata.fda.gov.
  • [4] Ataman Kimya. "SODIUM THIOSULFATE PENTAHYDRATE". atamanchemicals.com.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Benzyl(2-bromoethyl)methylamine Hydrobromide

Disclaimer: No specific Safety Data Sheet (SDS) for Benzyl(2-bromoethyl)methylamine hydrobromide (CAS No. 90944-49-3) is publicly available.

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for Benzyl(2-bromoethyl)methylamine hydrobromide (CAS No. 90944-49-3) is publicly available. This guide is a synthesis of safety data from structurally related compounds, including 2-Bromoethylamine hydrobromide and Benzyl bromide, to provide a conservative and comprehensive safety protocol. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety Concerns & Hazard Analysis

Benzyl(2-bromoethyl)methylamine hydrobromide is a research chemical for which toxicological properties have not been fully investigated.[1] However, its structural components suggest significant potential hazards. The presence of a bromoethylamine moiety and a benzyl group indicates that the compound is likely to be an alkylating agent. Such compounds are often reactive and can pose risks of irritation, sensitization, and potential mutagenicity.

Based on the analysis of related compounds, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: Both benzyl halides and bromoalkylamines are known to cause skin and serious eye irritation.[2]

  • Respiratory Tract Irritation: Inhalation may cause irritation to the respiratory system.[2]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[3]

  • Lachrymator: Benzyl bromide is a lachrymator, meaning it can cause tearing.[2][4]

Due to these potential hazards, a stringent approach to personal protective equipment (PPE) and handling is essential.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is critical to mitigate the risks associated with handling Benzyl(2-bromoethyl)methylamine hydrobromide. A multi-layered approach is recommended to ensure comprehensive protection.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.The outer glove should be changed every 30 minutes or immediately upon known or suspected contact. The inner glove provides a secondary barrier in case of a breach of the outer glove. Powder-free gloves are recommended to prevent aerosolization of the compound.
Body Protection Disposable, low-permeability gown with long sleeves and elastic or knit cuffs.Gowns should close in the back to provide a solid front. Cuffs of the gown should be tucked into the outer gloves to ensure a complete seal. Gowns should be changed every 2-3 hours or immediately after a spill or splash.
Eye and Face Protection Chemical safety goggles and a full-face shield.Safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[4]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Given the potential for the compound to be a fine powder or to become airborne, respiratory protection is crucial. For operations with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered.[5]
Head and Foot Protection Disposable hair cover and shoe covers.These items help to prevent the spread of contamination outside of the immediate work area. Shoe covers should be donned before entering the designated work area and removed before exiting.

Operational and Disposal Plans

A systematic workflow is essential for safely handling Benzyl(2-bromoethyl)methylamine hydrobromide from receipt to disposal.

Experimental Workflow for Handling Benzyl(2-bromoethyl)methylamine Hydrobromide

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep_area Designate Controlled Area don_ppe Don PPE prep_area->don_ppe 1. Establish gather_materials Gather Materials & Spill Kit don_ppe->gather_materials 2. Equip unpack Unpack in Fume Hood gather_materials->unpack 3. Proceed weigh Weigh in Ventilated Enclosure unpack->weigh 4. Transfer prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution 5. Use decontaminate Decontaminate Surfaces prepare_solution->decontaminate 6. Clean doff_ppe Doff PPE decontaminate->doff_ppe 7. Remove dispose_waste Dispose of Waste doff_ppe->dispose_waste 8. Finalize

Sources

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